(-)-Dizocilpine maleate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
but-2-enedioic acid;1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTXKCWMEZIHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Kinetics of (-)-Dizocilpine (MK-801) Binding to the NMDA Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of (-)-Dizocilpine maleate (MK-801), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Understanding the kinetic parameters of this interaction is crucial for neuroscience research and the development of novel therapeutics targeting glutamatergic neurotransmission.
Introduction to (-)-Dizocilpine (MK-801) and the NMDA Receptor
(-)-Dizocilpine, also known as MK-801, is a well-characterized neuropharmacological tool that acts as an uncompetitive open-channel blocker of the NMDA receptor.[1] The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in synaptic plasticity, learning, and memory.[2] It is a heterotetrameric complex that, upon co-activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron.[2] This calcium signaling cascade is fundamental to many forms of synaptic modulation.
MK-801 exhibits its antagonistic properties by binding to a site within the ion channel pore of the NMDA receptor, physically occluding the passage of ions.[1] This blockade is use-dependent, meaning the channel must be opened by agonist binding for MK-801 to gain access to its binding site.[1] The high affinity and slow dissociation kinetics of MK-801 contribute to its potent and long-lasting inhibitory effects.[3]
Quantitative Binding Data
The binding affinity of (-)-Dizocilpine for the NMDA receptor has been extensively studied using various techniques, primarily radioligand binding assays with [³H]MK-801. The following tables summarize key quantitative data from the literature, providing insights into the binding kinetics under different conditions and in various tissues.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| Kd | 6.3 nM | Rat cerebral cortical membranes | 5 mM Tris-HCl (pH 7.4) | [4] |
| Kd | 37.2 nM | Rat brain membranes | Not specified | [5][6] |
| Kd | 111.3 ± 8.5 nM | Intact GluN1/GluN2B receptor | SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS) | [7] |
| Kd | 1.6 ± 0.3 µM | ΔATD GluN1/GluN2B receptor | SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS) | [7] |
| Kd (high affinity) | 1.43 nM | Rat striatum membranes | Not specified | [8] |
| Kd (low affinity) | 12.15 nM | Rat striatum membranes | Not specified | [8] |
| Kd | 4.59 nM | Rat cortex membranes | Not specified | [8] |
| Kd | 25.99 nM | Rat cerebellum membranes | Not specified | [8] |
| Ki | 742 ± 1.3 nM | 3-iodo MK-801 at intact receptor | SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, 0.02 mM CHS) | [7] |
| IC50 | 20 nM | N-methyl-D-aspartate-induced --INVALID-LINK-- release in hippocampus | Not specified | [6] |
| IC50 | 9 nM | [³H]TCP binding in hippocampus | Not specified | [6] |
| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | 5 mM Tris-HCl (pH 7.4) | [4] |
| Bmax (high affinity) | 0.272 pmol/mg protein | Rat striatum membranes | Not specified | [8] |
| Bmax (low affinity) | 1.76 pmol/mg protein | Rat striatum membranes | Not specified | [8] |
| Bmax | 0.836 pmol/mg protein | Rat cortex membranes | Not specified | [8] |
| Bmax | 0.573 pmol/mg protein | Rat cerebellum membranes | Not specified | [8] |
| Association Rate | Increased with pH from 6.5 to 8.0 | Cultured forebrain neurons | Varying pH | [9] |
| Dissociation Rate | Increased with pH from 6.5 to 8.0 | Cultured forebrain neurons | Varying pH | [9] |
| Mean Binding Time | 0.78 ± 0.10 µs | Intact, open receptor (in silico) | Molecular dynamics simulation | [7] |
Experimental Protocols
The characterization of (-)-Dizocilpine binding kinetics predominantly relies on radioligand binding assays. Below is a detailed methodology for a typical [³H]MK-801 binding assay.
[³H]MK-801 Radioligand Binding Assay
This protocol is adapted from methodologies described in the literature and is designed to measure the binding of [³H]MK-801 to NMDA receptors in brain membrane preparations.[9][10][11]
3.1.1. Materials
-
--INVALID-LINK--MK-801 (specific activity ~20-80 Ci/mmol)
-
Unlabeled (+)-MK-801 or phencyclidine (PCP) for non-specific binding determination
-
Rat brain tissue (e.g., cerebral cortex, hippocampus)
-
Binding buffer: 5 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Incubator
3.1.2. Membrane Preparation
-
Dissect the desired brain region (e.g., cortex) from Wistar rats.[11]
-
Homogenize the tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in a known volume of binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
3.1.3. Binding Assay
-
In a final volume of 100 µl, combine the following in triplicate:[7]
-
Incubate the samples for 180 minutes at 25°C.[11]
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three aliquots of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
3.1.4. Data Analysis
Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding experiments are performed by incubating membranes with increasing concentrations of [³H]MK-801 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays, using a fixed concentration of [³H]MK-801 and varying concentrations of unlabeled ligands, are used to determine the inhibitory constant (Ki).
Scintillation Proximity Assay (SPA)
An alternative to the filtration assay is the Scintillation Proximity Assay (SPA), which offers a homogeneous assay format.
-
Incubate 50 nM of purified NMDA receptor with 0.5 mg/ml of Ysi-Cu SPA beads, [³H]MK-801, and 1 mM each of glutamate and glycine in a final volume of 100 µl of SPA buffer (20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3, and 0.02 mM CHS).[7]
-
Determine non-specific binding by adding 400 µM phencyclidine (PCP).[7]
-
Gently mix and incubate at room temperature for 2 hours.[7]
-
Measure the counts directly without a filtration step.[7]
Signaling Pathways and Mechanism of Action
(-)-Dizocilpine's mechanism of action is intricately linked to the signaling cascade initiated by NMDA receptor activation. The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for assessing MK-801 binding.
Caption: NMDA Receptor Signaling and MK-801 Blockade.
The diagram above illustrates the canonical NMDA receptor signaling pathway. The binding of both glutamate and a co-agonist (glycine or D-serine) is required for channel activation. This leads to an influx of calcium, which triggers a cascade of downstream signaling events crucial for synaptic plasticity. (-)-Dizocilpine (MK-801) acts as an open-channel blocker, binding within the pore of the activated receptor to prevent this ion flux.
Caption: Radioligand Binding Assay Workflow for MK-801.
This flowchart outlines the key steps in a typical radioligand binding assay to determine the kinetic parameters of (-)-Dizocilpine's interaction with the NMDA receptor. The process begins with the preparation of a membrane fraction from brain tissue, followed by incubation with the radiolabeled ligand, separation of bound and free ligand, and subsequent quantification and analysis.
Conclusion
This compound (MK-801) remains an invaluable tool in neuroscience research due to its potent and selective antagonism of the NMDA receptor. A thorough understanding of its binding kinetics, as summarized in this guide, is essential for the accurate interpretation of experimental results and for the design of novel therapeutic agents targeting the glutamatergic system. The provided data and protocols offer a solid foundation for researchers and drug development professionals working in this field. The use-dependent nature of its binding and its slow off-rate are key characteristics that define its pharmacological profile. Further research into the subunit-specific binding kinetics of MK-801 will continue to refine our understanding of NMDA receptor function and pharmacology.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Neuroprotective Role of (-)-Dizocilpine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its ability to block the ion channel associated with the NMDA receptor has positioned it as a cornerstone tool in neuroscience research and a significant candidate for neuroprotection. This technical guide provides an in-depth analysis of the core mechanisms, preclinical efficacy, and experimental methodologies related to the neuroprotective role of this compound. It is intended to serve as a comprehensive resource for professionals in the fields of neuroscience and drug development.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its action is mediated by several receptor subtypes, including the NMDA receptor.[1] While essential for normal synaptic transmission and plasticity, excessive activation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that culminate in neuronal death.[1] This phenomenon, known as excitotoxicity, is a common pathological mechanism in a range of acute and chronic neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[2][3]
This compound (MK-801) emerged as a powerful neuroprotective agent in preclinical studies due to its specific mechanism of action. It binds within the NMDA receptor's ion channel, physically obstructing the flow of ions and thereby preventing the downstream consequences of excitotoxic insults.[1] Despite its potent neuroprotective effects in animal models, its clinical development has been hampered by a narrow therapeutic window and significant side effects, including psychotomimetic reactions and neuronal vacuolization at therapeutic doses.[1][4] Nevertheless, MK-801 remains an invaluable research tool for elucidating the mechanisms of excitotoxic cell death and for the validation of neuroprotective strategies.
Core Mechanism of Neuroprotection
The neuroprotective effect of this compound is directly attributable to its function as a use-dependent, non-competitive antagonist of the NMDA receptor.
-
NMDA Receptor Activation: Under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺). For the channel to open, two conditions must be met: binding of the neurotransmitter glutamate (and co-agonist glycine) and depolarization of the postsynaptic membrane to expel the Mg²⁺ block.
-
Excitotoxic Cascade: In pathological states such as stroke or TBI, massive glutamate release leads to prolonged receptor activation and sustained depolarization. This results in excessive Ca²⁺ influx through the NMDA receptor channel.
-
Intracellular Blockade by MK-801: this compound enters and binds to a site within the open ion channel of the NMDA receptor. This action physically blocks the channel, preventing further Ca²⁺ influx, irrespective of glutamate binding. This "use-dependent" nature means it preferentially blocks overly active channels, which are characteristic of excitotoxic conditions.
-
Interruption of Cell Death Pathways: By halting the Ca²⁺ overload, MK-801 prevents the activation of downstream neurotoxic pathways, including the activation of proteases (e.g., calpains), lipases, and endonucleases, as well as the generation of free radicals, which collectively lead to neuronal degradation and apoptosis.[2]
Quantitative Data: Receptor Affinity and Efficacy
The potency of this compound is reflected in its high affinity for the NMDA receptor and its demonstrated efficacy in various preclinical models.
Table 1: Receptor Binding Affinity and Channel Block Potency
| Parameter | Value | Species/Tissue | Notes |
| Kd ([³H]MK-801) | 37.2 nM | Rat Brain Membranes | Dissociation constant, a measure of binding affinity.[5] |
| Kd ([³H]MK-801) | 6.3 nM | Rat Cerebral Cortical Membranes | Demonstrates high affinity in the cortex.[6] |
| Kd ([³H]MK-801) | 4.59 nM | Rat Cortex | Regional differences in affinity are observed.[7] |
| Kd ([³H]MK-801) | 25.99 nM | Rat Cerebellum | Lower affinity in the cerebellum compared to the cortex.[7] |
| IC50 | 20 nM | Rat Hippocampus | Concentration causing 50% inhibition of NMDA-induced norepinephrine release.[5] |
| IC50 | 9 nM | Rat Hippocampus | Concentration causing 50% inhibition of [³H]TCP binding.[5] |
Table 2: Preclinical Neuroprotective Efficacy
| Model of Injury | Species | Treatment Protocol | Key Outcome |
| Focal Ischemia (MCAO) | Rat | 1 mg/kg, i.p., 15 min pre-MCAO | Significant reduction in lesion volume in models without hyperthermia.[8] |
| Focal Ischemia (MCAO) | Rat | 0.5 mg/kg, i.v., 30 min post-MCAO | 52% reduction in cortical ischemic damage.[9] |
| Focal Ischemia (MCAO) | Rat | Post-occlusion treatment | Reduction of total infarct volume from 301 mm³ to 157 mm³.[10] |
| Traumatic Brain Injury (TBI) | Rat | 0.5, 2, or 10 mg/kg doses | Significantly improved learning and memory; decreased neuronal caspase-3 expression.[11] |
| Traumatic Brain Injury (TBI) | Rat | 3 mg/kg, i.p., 1 hr post-trauma | Significantly improved neurological state at 48 hours.[12] |
| Excitotoxicity (Quinolinate) | Rat | 1-10 mg/kg, i.p., post-injection | Dose-dependent prevention of neurodegeneration.[3] |
Experimental Protocols
Detailed and consistent experimental design is critical for evaluating neuroprotective agents. Below are representative methodologies used in preclinical studies of this compound.
Rodent Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
This model is widely used to mimic human ischemic stroke.
Objective: To induce a reproducible infarct in the territory of the middle cerebral artery to test the efficacy of a neuroprotective compound.
Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane (e.g., 5% for induction, 1-2% for maintenance).[13] Core body temperature is maintained at 37°C using a heating pad to prevent hypothermia, which can be a confounding neuroprotective factor.[13]
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[13]
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).[14]
-
The filament is left in place for a defined period (e.g., 2 hours for transient ischemia) or permanently.
-
-
Drug Administration: this compound or vehicle (saline) is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified time relative to the occlusion (e.g., 15 minutes before or 30 minutes after).[9][13]
-
Post-operative Care & Assessment:
-
After the occlusion period (in transient models), the suture is withdrawn to allow reperfusion.
-
The animal is allowed to recover.
-
Neurological Assessment: At 24 hours post-occlusion, neurological deficits are assessed using a standardized scale like the Bederson score.[15]
-
Histological Analysis: The animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize and quantify the infarct volume.[8]
-
Assessment of Neurological Deficit: The Bederson Score
Objective: To provide a rapid and simple global assessment of neurological function following focal ischemia in rodents.
Scoring Protocol: The test consists of three main observations:
-
Tail Suspension - Forelimb Flexion: The rat is suspended by its tail. A normal rat will extend both forelimbs towards the ground. A rat with a neurological deficit will consistently flex the forelimb contralateral to the injured hemisphere.
-
Lateral Push - Resistance: The rat is placed on a rough surface. The researcher pushes the rat sideways towards the paretic side. A normal rat will resist the push, while an impaired rat will show decreased resistance.
-
Circling: The rat is observed in an open field. Unilateral damage often results in spontaneous circling towards the paretic side.
Table 3: Modified Bederson Scoring System
| Score | Observation | Neurological Deficit |
| 0 | No observable deficit | None |
| 1 | Forelimb flexion | Mild |
| 2 | Decreased resistance to lateral push | Moderate |
| 3 | Unidirectional circling | Severe |
Note: This scale is often modified, and researchers should clearly state the criteria used in their studies.[15][16]
Challenges and Clinical Perspective
The translation of this compound from a potent preclinical neuroprotectant to a clinical therapeutic has been unsuccessful. The primary reason is its severe adverse effect profile, which is intrinsically linked to its high-affinity blockade of the NMDA receptor.[1]
-
Psychotomimetic Effects: At neuroprotective doses, MK-801 induces symptoms resembling psychosis, including hallucinations and cognitive disruption.[1]
-
Olney's Lesions: Histopathological studies revealed that MK-801 can cause neuronal vacuolization and necrosis in specific brain regions, such as the retrosplenial cortex, raising significant safety concerns.[4]
-
Narrow Therapeutic Index: The doses required for neuroprotection are very close to those that cause severe side effects, making it difficult to achieve a safe and effective clinical dose.
These challenges have led to the cessation of its clinical development. However, the lessons learned from MK-801 have been invaluable, guiding the development of newer NMDA receptor modulators (e.g., memantine) with lower affinity and more favorable kinetic properties, which aim to block pathological overactivation while sparing normal physiological function.[17]
Conclusion
This compound remains a landmark compound in the study of neuroprotection. Its powerful and selective blockade of the NMDA receptor ion channel provides a clear mechanism for mitigating excitotoxic neuronal death. While its clinical utility is precluded by severe side effects, the extensive preclinical data generated using MK-801 has profoundly advanced our understanding of the pathophysiology of acute brain injury. It continues to serve as a critical positive control and benchmark compound in the ongoing search for safer and more effective neuroprotective therapies. The experimental models and assessment protocols refined through the study of MK-801 form the basis of modern preclinical neuroprotection research.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of MK801 in experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 17. Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (-)-Dizocilpine Maleate (MK-801) in Neuroscience: A Technical Guide
An in-depth exploration of the history, mechanism, and multifaceted applications of a landmark NMDA receptor antagonist.
Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Since its discovery by a team at Merck in 1982, MK-801 has become an indispensable tool in neuroscience research.[1] Its unique mechanism of action, acting as an open-channel blocker, has provided profound insights into the physiological and pathological roles of the NMDA receptor. This technical guide provides a comprehensive overview of the history, pharmacology, and significant applications of MK-801, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.
History and Discovery
The quest for compounds that could modulate the activity of glutamate, the primary excitatory neurotransmitter in the brain, led to the synthesis of MK-801 in the early 1980s.[1] Initial investigations revealed its potent anticonvulsant properties, sparking interest in its therapeutic potential. Subsequent research elucidated its mechanism of action as a high-affinity, non-competitive antagonist of the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. This discovery was a landmark in neuroscience, providing a powerful chemical probe to unravel the complex functions of the NMDA receptor in both health and disease.
Mechanism of Action: A Use-Dependent Open-Channel Blockade
MK-801 exerts its inhibitory effect on the NMDA receptor through a sophisticated use- and voltage-dependent mechanism.[1] For MK-801 to bind, the ion channel must first be opened by the concurrent binding of glutamate and a co-agonist (glycine or D-serine), coupled with depolarization of the neuronal membrane to relieve the magnesium (Mg²⁺) block.[1][2] Once the channel is open, MK-801 enters the pore and binds to a site within the channel, physically occluding the passage of ions such as calcium (Ca²⁺).[1] This "trapping" mechanism results in a long-lasting blockade of the receptor, which is a key characteristic of its pharmacological profile.
Signaling Pathways Modulated by MK-801
The blockade of Ca²⁺ influx through the NMDA receptor by MK-801 has profound effects on downstream signaling cascades. One of the well-characterized pathways affected is the Calmodulin (CaM)/Calmodulin-dependent protein kinase II (CaMKII)/Extracellular signal-regulated kinase (ERK) pathway. Under normal physiological conditions, Ca²⁺ influx activates CaM, which in turn activates CaMKII and subsequently the ERK signaling cascade, leading to various cellular responses including gene expression and synaptic plasticity. By blocking this initial Ca²⁺ entry, MK-801 effectively dampens this entire signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (MK-801) from various experimental paradigms.
Table 1: Receptor Binding Affinity of MK-801
| Parameter | Species | Brain Region/Preparation | Value | Reference |
| Kd | Rat | Cerebral Cortical Membranes | 6.3 nM | [3] |
| Rat | Brain Membranes | 37.2 nM | [4] | |
| Rat | Cortex | 4.59 nM | [5] | |
| Rat | Cerebellum | 25.99 nM | [5] | |
| Rat | Striatum (High Affinity) | 1.43 nM | [5] | |
| Rat | Striatum (Low Affinity) | 12.15 nM | [5] | |
| IC50 | Rat | Hippocampus (NMDA-induced [³H]NE release) | 20 nM | [4] |
| Rat | Hippocampus ([³H]TCP binding) | 9 nM | [4] | |
| Recombinant | NR1/NR2A Receptors | Varies by stereoisomer and pH | [6] | |
| Recombinant | NR1/NR2B Receptors | Varies by stereoisomer and pH | [6] |
Table 2: In Vivo Neuroprotective Effects of MK-801
| Animal Model | Injury Type | MK-801 Dose | Outcome | Reference |
| Rat | Traumatic Brain Injury | 0.5, 2, 10 mg/kg | Reduced neuronal degeneration and apoptosis, improved learning and memory. | [7] |
| Rat | Excitotoxicity (NMDA/Quinolinate injection) | 1-10 mg/kg, i.p. | Prevented neurotoxicity. | [8] |
| Rat | Acute Brain Injury (Meta-analysis) | 0-1 mg/kg (optimal) | Significantly decreased lesion volume and cerebral edema. | [9] |
Table 3: Doses of MK-801 Used in Animal Models of Schizophrenia
| Animal Model | Administration Route | Dose Range | Observed Effects | Reference |
| Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Induced schizophrenia-like alterations in brain metabolism. | [10] |
| Rat | Intraperitoneal (i.p.) | 0.15 mg/kg | Disrupted behavioral flexibility in serial reversal learning. | [11] |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.4 mg/kg | Dose-dependent reduction in gamma ITC and evoked power. | [12] |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.3 mg/kg | Dose-dependent behavioral aberrations (impaired spatial memory, hyperlocomotion, social deficit). | [13] |
Key Experimental Protocols
[³H]MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the MK-801 binding site within the NMDA receptor channel.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
[³H]MK-801 (radioligand)
-
Tris-HCl buffer (pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM unlabeled MK-801 or phencyclidine)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate a specific amount of membrane protein (e.g., 0.2 mg) with a fixed concentration of [³H]MK-801 (e.g., 5 nM) in Tris-HCl buffer.
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM MK-801).
-
For competition assays, add varying concentrations of the test compound.
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 180 minutes at 25°C).[14]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, calculate the IC₅₀ value of the test compound.
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents
This technique allows for the direct measurement of ion flow through NMDA receptors and the effect of MK-801 on these currents.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp amplifier and recording setup
-
Glass micropipettes
-
Internal pipette solution (e.g., containing potassium gluconate)
-
External solution (Artificial Cerebrospinal Fluid - ACSF)
-
NMDA and co-agonist (glycine or D-serine)
-
MK-801 solution
Procedure:
-
Prepare cultured neurons or acute brain slices.
-
Position the preparation on the stage of a microscope integrated with the patch-clamp rig.
-
Pull glass micropipettes to a fine tip (resistance of 4–8 MΩ).
-
Fill the micropipette with the internal solution and approach a neuron under visual guidance.
-
Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration.
-
Clamp the neuron at a specific holding potential (e.g., -60 mV).
-
Perfuse the neuron with ACSF containing NMDA and a co-agonist to evoke an inward current.
-
After establishing a stable baseline current, co-apply MK-801 with the agonists.
-
Record the progressive block of the NMDA receptor-mediated current.
-
Analyze the rate and extent of the block to characterize the inhibitory properties of MK-801.
Applications in Neuroscience Research
Neuroprotection
A significant body of research has demonstrated the neuroprotective effects of MK-801 in various models of neuronal injury. Its ability to block excitotoxicity, a pathological process involving the overactivation of glutamate receptors, has been shown to reduce neuronal damage in models of ischemia, traumatic brain injury, and neurodegenerative diseases.[7][8][9] However, its clinical development for these indications was halted due to significant side effects.
Animal Models of Schizophrenia
The "glutamate hypothesis of schizophrenia" posits that a deficit in NMDA receptor function contributes to the pathophysiology of the disorder. MK-801 has been instrumental in developing animal models that mimic both the positive and negative symptoms of schizophrenia.[15] Acute or chronic administration of MK-801 in rodents induces a range of behavioral abnormalities, including hyperlocomotion, stereotypy, social withdrawal, and cognitive deficits, providing a valuable platform for testing novel antipsychotic drugs.[10][11][13]
Learning and Memory Research
Given the critical role of NMDA receptors in synaptic plasticity, particularly long-term potentiation (LTP), MK-801 has been widely used to investigate the molecular mechanisms of learning and memory.[1] Studies using MK-801 have shown that blockade of NMDA receptors impairs the acquisition of new memories, highlighting the essential role of these receptors in cognitive function.[16]
Limitations and Adverse Effects
Despite its utility as a research tool, the clinical application of MK-801 has been precluded by its significant adverse effects. These include:
-
Psychotomimetic Effects: At therapeutic doses, MK-801 can induce psychosis-like symptoms, including hallucinations and cognitive disturbances, similar to those observed with other NMDA receptor antagonists like phencyclidine (PCP).[1]
-
Olney's Lesions: A major concern with the use of potent NMDA receptor antagonists is the development of neuronal vacuolization and, in some cases, irreversible neurodegeneration in specific brain regions, such as the posterior cingulate and retrosplenial cortices.[1][17] These histopathological changes, known as Olney's lesions, have been observed in rodents following the administration of MK-801.[18][19][20]
-
Cognitive Impairment: While useful for studying memory, the amnestic effects of MK-801 are a significant drawback for its therapeutic use.[16]
Conclusion
This compound (MK-801) remains a cornerstone of neuroscience research. Its discovery and characterization have been pivotal in advancing our understanding of the NMDA receptor's role in a vast array of physiological and pathological processes. While its clinical potential has been limited by its side-effect profile, MK-801 continues to be an invaluable experimental tool for dissecting the complexities of glutamatergic neurotransmission, developing new therapeutic strategies for neurological and psychiatric disorders, and furthering our knowledge of the intricate workings of the brain. The detailed quantitative data and experimental protocols provided in this guide aim to facilitate its continued and effective use in the scientific community.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MK-801 attenuates lesion expansion following acute brain injury in rats: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychogenics.com [psychogenics.com]
- 12. NMDA antagonist MK801 recreates auditory electrophysiology disruption present in autism and other neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olney's lesions - Wikipedia [en.wikipedia.org]
- 18. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ketamineconference.org [ketamineconference.org]
Methodological & Application
Application Notes and Protocols for the Use of (-)-Dizocilpine Maleate (MK-801) in Schizophrenia Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-Dizocilpine maleate (MK-801), a potent and selective non-competitive NMDA receptor antagonist, to induce schizophrenia-like symptoms in rodent models. This pharmacological model is instrumental in studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel antipsychotic agents. The following sections detail the underlying mechanism, administration protocols, and key behavioral assays to assess the positive, negative, and cognitive symptoms of schizophrenia.
Mechanism of Action
This compound (MK-801) induces a state of NMDA receptor hypofunction, which is a leading hypothesis for the pathophysiology of schizophrenia.[1][2] By blocking the ion channel of the NMDA receptor, MK-801 primarily inhibits the function of GABAergic interneurons, particularly fast-spiking parvalbumin (PV)-positive neurons.[1] This disinhibition of pyramidal neurons leads to an increase in cortical excitability and downstream alterations in various neurotransmitter systems, including dopamine, resulting in behaviors that mimic the symptoms of schizophrenia in rodents.[1][2]
Data Presentation
Table 1: this compound (MK-801) Dosage and Administration for Schizophrenia Models
| Animal Model | Administration Route | Dosage Range (mg/kg) | Treatment Regimen | Key References |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.3 | Acute (single injection) | [3][4] |
| Intraperitoneal (i.p.) | 0.5 - 1.0 | Sub-chronic (e.g., daily for 7-14 days) | [5][6] | |
| Subcutaneous (s.c.) | up to 0.1 | Acute (single injection) | [7] | |
| Rat | Intraperitoneal (i.p.) | 0.05 - 0.2 | Acute or Sub-chronic (daily for 14 days) | [8][9] |
| Intraperitoneal (i.p.) | 0.5 | Chronic (daily for 2 weeks) | [10] | |
| Subcutaneous (s.c.) | 0.008 - 0.125 (with other compounds) | Acute (single injection) | [9] |
Table 2: Behavioral Tests for Assessing Schizophrenia-Like Symptoms Induced by MK-801
| Symptom Category | Behavioral Test | Typical MK-801 Effect | Key References |
| Positive Symptoms | Open Field Test (Locomotor Activity) | Hyperlocomotion | [3][11] |
| Prepulse Inhibition (PPI) of Acoustic Startle | Disruption of PPI | [12][13] | |
| Negative Symptoms | Social Interaction Test | Reduced social interaction | [4][5] |
| Cognitive Deficits | Morris Water Maze (Spatial Learning & Memory) | Impaired spatial learning and memory | [6][8] |
| Y-Maze (Spatial Working Memory) | Decreased spontaneous alternation | [3] | |
| Object Recognition Task | Impaired object recognition memory | [8] |
Experimental Protocols
Protocol 1: Induction of Schizophrenia-Like Symptoms with Acute MK-801 Administration in Mice
1. Materials:
-
This compound (MK-801)
-
Sterile 0.9% saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male CD-1 mice (4 weeks old)[3]
-
Standard laboratory animal housing
2. Procedure:
-
Allow mice to habituate to the animal facility for at least five days before the experiment.[3]
-
On the day of the experiment, prepare a fresh solution of MK-801 in sterile 0.9% saline. A common dose for inducing a range of behavioral deficits is 0.1 - 0.3 mg/kg.[3]
-
Administer the MK-801 solution or a vehicle control (0.9% saline) via i.p. injection at a volume of 10 ml/kg of body weight.[3]
-
Allow 30 minutes for the drug to take effect before commencing behavioral testing.[3][4]
-
Proceed with behavioral assays such as the Open Field Test, Y-Maze, and Social Interaction Test.
Protocol 2: Open Field Test for Locomotor Activity
1. Apparatus:
-
A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.[3]
-
An automated video tracking system.
2. Procedure:
-
Thirty minutes after MK-801 or vehicle injection, gently place the mouse in the center of the open field arena.[3]
-
Allow the mouse to freely explore the arena for a total of 30 minutes.[3]
-
The first 5 minutes are typically considered a habituation period.[3]
-
Record and analyze the total distance moved (cm) and the duration of movement (s) for the remaining 25 minutes using the automated tracking software.[3]
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
Protocol 3: Morris Water Maze for Spatial Learning and Memory in Rats
1. Apparatus:
-
A circular pool (approximately 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk.[14][15]
-
An escape platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the room, visible from the pool.
-
An automated video tracking system.
2. Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.[8]
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall at one of four quasi-random start locations (North, South, East, West).[16]
-
Allow the rat to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.[16]
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.[14][17]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.[16]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 4: Prepulse Inhibition (PPI) of Acoustic Startle
1. Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[13][18]
2. Procedure:
-
Administer MK-801 (e.g., 0.15 mg/kg, i.p. in mice) or vehicle 30 minutes before the test.[13]
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[13][18]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Measure the startle amplitude for each trial.
-
Calculate PPI as follows: % PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[13]
Mandatory Visualizations
Caption: Experimental workflow for inducing and assessing schizophrenia-like symptoms using this compound (MK-801).
Caption: Simplified signaling pathway of this compound (MK-801) leading to schizophrenia-like symptoms.
References
- 1. The origin of NMDA receptor hypofunction in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topiramate antagonizes MK-801 in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 4. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 7. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persisting cognitive deficits induced by low-dose, subchronic treatment with MK-801 in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 14. queensu.ca [queensu.ca]
- 15. youtube.com [youtube.com]
- 16. coconote.app [coconote.app]
- 17. mmpc.org [mmpc.org]
- 18. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes and Protocols: Behavioral Assessment of (-)-Dizocilpine Maleate (MK-801) in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Dizocilpine maleate (MK-801), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in rodent models to induce behavioral phenotypes relevant to neuropsychiatric disorders, particularly schizophrenia. Detailed protocols for key behavioral assays are provided, along with summarized quantitative data to facilitate experimental design and data comparison.
Mechanism of Action
This compound (MK-801) is a potent and selective non-competitive antagonist of the NMDA receptor, a crucial glutamate receptor involved in synaptic plasticity and neurotransmission.[1][2] Glutamate, the primary excitatory neurotransmitter in the brain, activates NMDA receptors, leading to an influx of calcium ions (Ca2+) and subsequent downstream signaling cascades.[1] MK-801 binds to a site within the ion channel of the NMDA receptor, physically blocking the flow of ions and thereby inhibiting its function.[1] This blockade is use- and voltage-dependent, meaning the channel must be open for MK-801 to bind.[1] The disruption of NMDA receptor function by MK-801 is thought to mimic aspects of the glutamatergic hypofunction implicated in the pathophysiology of schizophrenia, making it a valuable pharmacological tool for modeling the disorder's symptoms in rodents.[3][4][5]
Recent studies have also suggested that MK-801 can influence other signaling pathways, such as the Wnt/β-catenin pathway. For instance, in a rat model of Parkinson's disease, MK-801 treatment was shown to inhibit glycogen synthase kinase-3β (GSK-3β) by upregulating Wnt-3a, leading to the activation of Wnt/β-catenin signaling and enhanced hippocampal neurogenesis.[6]
Data Presentation: Summary of Quantitative Data
The following tables summarize the dose- and time-dependent effects of MK-801 on various behavioral paradigms in rodents. These data are compiled from multiple studies to provide a comparative overview. It is important to note that factors such as rodent strain, age, sex, and specific experimental conditions can influence the observed effects.
Table 1: Locomotor Activity (Open Field Test)
| Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |
| Mice (CD-1) | 0.1, 0.12, 0.15, 0.2, 0.3 | i.p. | 30 | Dose-dependent increase in locomotor activity, with significant effects observed at 0.12 mg/kg and above.[7][8] |
| Mice (C57BL/6J) | 0.01, 0.05, 0.1, 0.3 | i.p. | 30 | Significant increase in locomotion at 0.1 and 0.3 mg/kg.[9] 0.02 mg/kg has been reported to reduce locomotion.[9] |
| Mice (NMRI) | 0.1-0.5 | i.p. | N/A | Dose-dependent increase in well-coordinated locomotor activity. Higher doses (>0.5 mg/kg) induced motor syndrome (head weaving, ataxia).[10] |
| Rats (Preweanling) | 0.3 | i.p. | Immediate | Robustly increased locomotor activity.[11] |
| Rats (Adult Male) | 0.2 | i.p. | N/A | Markedly increased initial rate of locomotion.[12] |
| Mice | 0.2 (i.p.), 0.1 mg/mL (inhalation), 0.4 (oral) | i.p., inhalation, oral | Immediate | All routes induced hyperlocomotion, with intraperitoneal and inhalation routes showing a more rapid onset.[13][14] |
Table 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
| Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |
| Mice | 0.15 | i.p. | 30 | Significant disruption of PPI.[15] |
| Mice (C57BL/6J) | 0.1, 0.3 | i.p. | 30 | Significant disruption of PPI at both doses.[9] |
| Mice | 0.3, 1 | i.p. | 40 | Dose-dependent disruption of PPI.[16] |
| Rats (Wistar & Sprague-Dawley) | Systemic | i.p. | N/A | Disrupted PPI in both strains.[3] |
| Rats (Wistar, Neonatal) | 0.13, 0.20 (PD 7-10) | s.c. | Tested at PD 35-38 & 56-59 | Neonatal exposure disrupted sensorimotor gating in adolescence and early adulthood.[4] |
Table 3: Learning and Memory
| Test | Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |
| Novel Object Recognition | Mice | 0.01, 0.1 | i.p. | Prior to encoding and/or test | Impaired performance when drug state changed between encoding and test. No impairment when drug state was consistent.[17][18] |
| Novel Object Recognition | Rats (Wistar, Neonatal) | 1 (chronic) | i.p. | N/A | Reduced recognition index.[19] |
| Y-Maze (Spontaneous Alternation) | Mice (CD-1) | 0.1 | i.p. | 30 | Significant decline in spontaneous alternation.[7][8] |
| Y-Maze (Spontaneous Alternation) | Mice (C57BL/6J) | 0.05 | i.p. | 30 | Significantly diminished spontaneous alternation.[9] |
| Morris Water Maze | Mice/Rats | Up to 0.1 | s.c. | N/A | Disrupted or retarded memory acquisition.[20] |
| Passive Avoidance | Rats (Wistar) | Acute | i.p. | N/A | Significantly shorter latency to enter the dark chamber 24h, 48h, and 10d after training, indicating impaired long-term memory.[19] |
| Olfactory Span Task | Rats | 0.1, 0.17 | i.p. | 30 | Decreased accuracy, with more pronounced effects as memory load increased.[21] |
| Probabilistic Reversal Learning | Rats | 0.045 | s.c. | 15 | Induced sustained reversal learning deficits.[22] |
Table 4: Other Behavioral Tests
| Test | Species | Dose (mg/kg) | Route | Time Post-Injection (min) | Key Findings |
| Social Interaction | Mice (CD-1) | 0.12, 0.15 | i.p. | 30 | Decrease in social interaction but not social preference.[8] |
| Self-Grooming | Mice (CD-1) | 0.2, 0.3 | i.p. | 30 | Significant inhibitory-like effects on self-grooming.[8] |
| Cliff Avoidance | Mice (CD-1) | All doses (0.1-0.3) | i.p. | 30 | All doses significantly impaired cliff avoidance, suggesting increased impulsivity.[7][8] |
| Tail Suspension & Forced Swim Test | Mice | 0.1 | i.p. | N/A | Significantly attenuated increased immobility times in a social defeat stress model.[23] |
Experimental Protocols
Locomotor Activity (Open Field Test)
Objective: To assess spontaneous locomotor and exploratory activity.
Materials:
-
This compound (MK-801).
-
Vehicle (e.g., 0.9% NaCl solution).[7]
-
Animal subjects (mice or rats).
-
Video tracking software.
Protocol:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Prepare MK-801 solution in the vehicle to the desired concentrations.
-
Administer MK-801 or vehicle via the chosen route (e.g., intraperitoneal injection).[7]
-
Wait for the designated pre-treatment time (typically 30 minutes).[7][9]
-
Gently place each animal in the center of the open field arena.[7]
-
Allow the animal to freely explore the arena for a set duration (e.g., 30 minutes).[7][9]
-
The initial 5 minutes may be considered a habituation period and excluded from the analysis.[7]
-
Record and analyze locomotor activity using video tracking software. Key parameters include:
-
Total distance moved (cm).[7]
-
Time spent mobile (s).
-
Rearing frequency.
-
Time spent in the center versus the periphery of the arena.
-
-
Thoroughly clean the apparatus between each animal to eliminate olfactory cues.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenic patients.
Materials:
-
Startle response system (e.g., ventilated soundproof chambers with a plexiglass cylinder).[15]
-
Acoustic stimulators.
-
This compound (MK-801).
-
Vehicle.
-
Animal subjects (mice or rats).
Protocol:
-
Habituate the animals to the testing room.
-
Administer MK-801 or vehicle.[15]
-
After the pre-treatment time (e.g., 30 minutes), place the animal in the startle chamber.[15]
-
Allow for an acclimation period (e.g., 5 minutes) with background white noise (e.g., 68 dB).[15]
-
The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A single strong acoustic stimulus (e.g., 110 dB, 40 ms white noise burst).[15]
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 2, 4, 8, or 16 dB above background) precedes the strong pulse by a set interval (e.g., 100 ms).[15]
-
No-stimulus trials: Background noise only.[15]
-
-
A typical session structure might be:
-
Record the startle amplitude (force intensity) for each trial.
-
Calculate the percentage of PPI using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[15]
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Materials:
-
Open field arena.
-
A variety of objects with different shapes, colors, and textures, but of similar size and devoid of naturalistic significance.
-
This compound (MK-801).
-
Vehicle.
-
Animal subjects (mice or rats).
-
Video recording equipment.
Protocol:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Training/Familiarization (T1): On day 2, place two identical objects in the arena. Administer MK-801 or vehicle at a predetermined time before this phase.[17] Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing (T2): Replace one of the familiar objects with a novel object. Administer MK-801 or vehicle before this phase if investigating state-dependent effects.[17] Place the animal back in the arena and record its exploratory behavior for a set duration (e.g., 5 minutes).
-
Analysis: Manually or automatically score the time spent exploring each object (sniffing, touching with the nose or paws).
-
Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory.
Mandatory Visualizations
Signaling Pathway of this compound (MK-801)
Caption: Mechanism of action of (-)-Dizocilpine (MK-801) at the NMDA receptor.
Experimental Workflow for a Typical Behavioral Study
Caption: General experimental workflow for behavioral testing with MK-801.
Logical Relationship of MK-801 Effects
Caption: Relationship between MK-801 administration and behavioral outcomes.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of neonatal MK-801 treatment on prepulse inhibition in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MK-801 (Dizocilpine) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 10. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 15. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 16. realmofcaring.org [realmofcaring.org]
- 17. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Effects of Dizocilpine (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sustained MK-801 induced deficit in a novel probabilistic reversal learning task - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of (-)-Dizocilpine Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies with (-)-Dizocilpine maleate (MK-801), a potent and selective non-competitive NMDA receptor antagonist. This document outlines the experimental procedures, summarizes key quantitative findings from published literature, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
This compound, also known as MK-801, is a widely used pharmacological tool to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in various physiological and pathological processes within the central nervous system (CNS).[1][2][3][4][5] In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals.[6][7] This combination enables researchers to study the real-time effects of MK-801 on neurotransmitter dynamics and other neurochemical events.
MK-801 acts as a use-dependent channel blocker, meaning it binds within the ion channel of the NMDA receptor only when the channel is opened by glutamate and a co-agonist (glycine or D-serine), thereby preventing calcium influx.[2] This mechanism makes it a valuable tool for studying glutamatergic neurotransmission and its interaction with other neurotransmitter systems, such as the dopaminergic, serotonergic, and cholinergic systems.[8][9][10]
Key Applications
-
Investigating Neurotransmitter Interactions: Elucidating the modulatory effects of NMDA receptor blockade on the release of dopamine, serotonin, norepinephrine, acetylcholine, and glutamate in various brain regions.[8][9][10][11][12][13]
-
Modeling Psychiatric Disorders: Using MK-801 to induce a hyper-glutamatergic state that can mimic certain aspects of psychosis and schizophrenia in animal models.[1][14]
-
Neuroprotection Studies: Assessing the potential of MK-801 to mitigate excitotoxic neuronal damage in models of cerebral ischemia and other neurodegenerative conditions.[15][16]
-
Drug Abuse and Addiction Research: Examining the role of NMDA receptors in the rewarding and reinforcing effects of drugs of abuse.[3]
Experimental Protocols
This section details a generalized protocol for in vivo microdialysis in rats to study the effects of this compound. Specific parameters may need to be optimized based on the research question and laboratory setup.
Animal Preparation and Stereotaxic Surgery
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. House animals individually in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Stereotaxic Implantation: Secure the anesthetized rat in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Drill a small hole at the desired coordinates for the target brain region (e.g., striatum, prefrontal cortex, nucleus accumbens, hippocampus).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment. Monitor the animal for any signs of distress or infection.
-
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length and molecular weight cut-off. Slowly lower the probe into the target brain region.[17]
-
Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically between 0.5 and 2.0 µL/min, using a microinfusion pump.[18] A common aCSF composition is: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, and 1.0 mM MgCl2, buffered to a physiological pH (7.2-7.4).
-
Habituation and Baseline Collection: Place the animal in a microdialysis bowl or chamber that allows for free movement.[18] Allow the animal to habituate for a period of 1-2 hours to allow for stabilization of the probe and the extracellular environment following the insertion trauma.[18] Following habituation, collect at least 3-4 baseline samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[18]
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe for local administration). Doses can range from 0.1 to 5 mg/kg for systemic administration.[11][16][19]
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined period following drug administration.[18] Keep the collected samples on ice or in a refrigerated fraction collector to prevent degradation of analytes.
-
Sample Analysis: Analyze the dialysate samples for the concentration of neurotransmitters and their metabolites using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS).[7]
Histological Verification
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde). Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.
Quantitative Data Summary
The following tables summarize the effects of this compound on various neurotransmitter levels as reported in the literature. Values are generally expressed as a percentage of the baseline concentration.
Table 1: Effect of Systemic this compound on Dopamine (DA) Release
| Brain Region | Dose (mg/kg, i.p.) | Peak Effect (% of Baseline) | Reference(s) |
| Medial Prefrontal Cortex | 2.0 | ~250% | [9] |
| Nucleus Accumbens | 2.0 | ~200% | [9] |
| Striatum | 0.2 - 0.5 | ~150-200% | [19] |
| Striatum | 0.25 - 2.0 | Decrease | [11] |
| Anterior Striatum | Not specified | Transient Decrease | [12] |
| Hippocampus | Not specified | Dose-related Increase | [12] |
Note: The effects of MK-801 on striatal dopamine release are complex, with some studies reporting increases while others report decreases. This may be due to differences in experimental protocols, animal strains, or the specific sub-region of the striatum being studied.
Table 2: Effect of this compound on Other Neurotransmitters
| Neurotransmitter | Brain Region | Dose (mg/kg) | Peak Effect (% of Baseline) | Reference(s) |
| Glutamate (Glu) | Prefrontal Cortex | 0.6 (acute) | Increase | [14] |
| Glutamate (Glu) | Prefrontal Cortex | 0.6 (chronic) | Decrease | [14] |
| Acetylcholine (ACh) | Parietal Cortex | 0.4 - 0.5 | Dose-dependent Increase | [10] |
| Serotonin (5-HT) | Nucleus Accumbens | Not specified | Increase | [13] |
| Norepinephrine (NE) | Nucleus Accumbens | Not specified | Increase | [13] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
This compound's primary mechanism of action is the blockade of the NMDA receptor ion channel. This action has downstream consequences on various neurotransmitter systems.
Caption: Mechanism of (-)-Dizocilpine (MK-801) action.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effects of this compound.
Caption: In vivo microdialysis experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of MK-801 on amantadine-induced dopamine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-801 increases endogenous acetylcholine release in the rat parietal cortex: a study using brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of MK-801 on endogenous dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional effects of MK-801 on dopamine and its metabolites studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dizocilpine (MK-801) increases not only dopamine but also serotonin and norepinephrine transmissions in the nucleus accumbens as measured by microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 18. uva.theopenscholar.com [uva.theopenscholar.com]
- 19. Effects of MK-801 on spontaneous and amphetamine-stimulated dopamine release in striatum measured with in vivo microdialysis in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Dizocilpine maleate in Electrophysiology
These application notes provide a detailed protocol for utilizing (-)-Dizocilpine maleate (MK-801), a potent and selective uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in electrophysiological recordings. This document is intended for researchers, scientists, and drug development professionals investigating NMDA receptor function and its modulation in various neurological contexts.
Principle
This compound (MK-801) acts as an open-channel blocker of the NMDA receptor.[1] For the receptor to be activated, both glutamate and a co-agonist like glycine or D-serine must bind to it, leading to the opening of the ion channel that is normally blocked by magnesium ions (Mg²⁺) in a voltage-dependent manner.[1][2] MK-801 then binds to a site within the open ion channel, physically occluding the passage of ions such as Calcium (Ca²⁺).[1] This blockade is use-dependent, meaning the channel must be open for MK-801 to exert its inhibitory effect.[1] Electrophysiological techniques, such as patch-clamp and field potential recordings, can measure the resulting changes in neuronal activity, synaptic transmission, and plasticity.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the electrophysiological effects of this compound.
| Parameter | Species/Preparation | Concentration/Dose | Effect | Reference |
| Blockade of NMDA Receptor-Mediated Synaptic Transmission | Rat Hippocampal Slices (CA1) | Not specified | Selective blockade of the NMDA receptor-mediated component of synaptic transmission. | [3] |
| Inhibition of Long-Term Potentiation (LTP) | Rat Hippocampal Slices (CA1) | Not specified | Prevention of the induction of LTP. | [3] |
| Inhibition of LTP | Unanesthetized Rat (Perforant Path) | 0.1 and 1.0 mg/kg | Blocked induction of LTP. | [4] |
| Effect on Excitatory Postsynaptic Currents (EPSCs) | Mouse Hippocampal Slices (CA1) | 30 µM | Inhibited EPSCs by ~51%. | [5] |
| Modulation of Neuronal Firing Rate | Anesthetized Rat (Substantia Nigra) | 0.01-1.0 mg/kg IV | Increased firing rate and regularized firing pattern. | [6] |
| Modulation of Neuronal Firing Rate | Anesthetized Rat (Ventral Tegmental Area) | 0.01-1.0 mg/kg IV | Increased firing rate and regularity; bidirectional effects on burst firing. | [6] |
| Neuroprotection in Cerebral Ischemia | Rat (in vivo) | Not specified | Increased firing rates of CA1 pyramidal neurons during reperfusion. | [7] |
| Auditory Evoked Potentials | Mouse (in vivo EEG) | 0.2, 0.3, 0.4 mg/kg i.p. | Significant increase in N1 and P1 latencies. | [8] |
Experimental Protocols
This section details a generalized protocol for performing whole-cell patch-clamp recordings in brain slices to investigate the effects of this compound. This protocol is a synthesis of methodologies reported in the literature.[9][10]
Materials and Reagents
-
This compound (MK-801)
-
Animal model (e.g., rat or mouse)
-
Dissection tools
-
Vibrating microtome (vibratome)
-
Recording chamber
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass capillaries for patch pipettes
-
Puller and microforge for pipette fabrication
-
Micromanipulator
-
Perfusion system
-
Carbogen gas (95% O₂, 5% CO₂)
-
Sucrose-based cutting solution (in mM): 110 choline chloride, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 7 MgSO₄, 25 D-glucose, 3.1 Na-pyruvate, and 11.6 Na-L-ascorbate.[10]
-
Artificial cerebrospinal fluid (ACSF) (in mM): 119 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 CaCl₂, 1.25 MgCl₂, 25 NaHCO₃, and 11 D-glucose.[9][10]
-
Intracellular solution for voltage-clamp (in mM): 125 CsCl, 5 NaCl, 10 HEPES, 0.6 EGTA, 4 Mg-ATP, 0.3 Na₂GTP.[9]
Experimental Workflow
Caption: Experimental workflow for electrophysiological recording with this compound.
Step-by-Step Protocol
-
Brain Slice Preparation:
-
Anesthetize the animal following approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Prepare coronal or sagittal brain slices (e.g., 200-300 µm thick) containing the region of interest using a vibratome.
-
Transfer the slices to a holding chamber containing ACSF saturated with carbogen. Incubate at 34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 30 minutes before recording.[10]
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber mounted on the stage of an upright microscope.
-
Continuously perfuse the slice with carbogen-gassed ACSF at a rate of 1-2 ml/min at 28-30°C.[9][10]
-
Visualize neurons using infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-5 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Approach a target neuron and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, sEPSCs or eEPSCs) for a stable period (e.g., 5-10 minutes).
-
Prepare a stock solution of this compound and dilute it to the final desired concentration in ACSF.
-
Switch the perfusion to the ACSF containing this compound.
-
Record the neuronal activity in the presence of the drug for a sufficient duration to observe its effects.
-
-
Data Analysis:
-
Analyze the recorded data using appropriate software to quantify parameters such as the amplitude and frequency of synaptic events, changes in holding current, or the magnitude of long-term potentiation.
-
Compare the data from the baseline period to the period during drug application.
-
Perform statistical analysis to determine the significance of any observed effects.
-
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
Caption: Mechanism of NMDA receptor antagonism by this compound (MK-801).
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-801 blocks NMDA receptor-mediated synaptic transmission and long term potentiation in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of dizocilpine (MK-801) on rat midbrain dopamine cell activity: differential actions on firing pattern related to anatomical localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMDA antagonist MK801 recreates auditory electrophysiology disruption present in autism and other neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell type-specific pharmacology of NMDA receptors using masked MK801 | eLife [elifesciences.org]
- 10. Cell type-specific pharmacology of NMDA receptors using masked MK801 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of (-)-Dizocilpine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Dizocilpine maleate, also known as MK-801, is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It is widely used in neuroscience research to study the role of NMDA receptors in various physiological and pathological processes, including learning, memory, and neurotoxicity.[4][5][6] Proper dissolution of this compound is critical for ensuring accurate dosing and obtaining reliable results in in vivo studies. These application notes provide detailed protocols for the dissolution of this compound for in vivo administration, along with relevant solubility data and diagrams of its mechanism of action and experimental workflows.
Data Presentation: Solubility of this compound
The solubility of this compound can vary depending on the solvent and the specific salt form. The following table summarizes the solubility of this compound in various solvents and vehicle systems commonly used for in vivo research. It is crucial to use a freshly opened or anhydrous solvent, as the presence of moisture can significantly impact solubility, especially for dimethyl sulfoxide (DMSO).[1][2][7]
| Solvent/Vehicle System | Solubility | Remarks |
| Single Solvents (for stock solutions) | ||
| DMSO | ≥ 67-100 mg/mL | Requires sonication. Hygroscopic DMSO can reduce solubility.[1][2][7] |
| Ethanol | ~7-25 mg/mL | May require sonication.[1][7] |
| Water | ~8.33 mg/mL | Requires sonication and warming to 60°C.[1] Sparingly soluble in aqueous buffers.[8][9] |
| Dimethyl formamide (DMF) | ~25 mg/mL | - |
| Co-solvent Systems (for working solutions) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Prepare by adding each solvent sequentially.[1] |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare by adding each solvent sequentially.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD can enhance solubility. |
| 10% Ethanol, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for subcutaneous or oral administration.[1] |
| 1:9 DMF:PBS (pH 7.2) | ~0.5 mg/mL | First dissolve in DMF, then dilute with PBS.[8][9] |
| Saline (0.9% NaCl) | - | Often used as the final diluent or for direct dissolution at low concentrations.[3][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a DMSO and PEG300-based Vehicle
This protocol is suitable for preparing a stock solution and a working solution for intraperitoneal (i.p.) or intravenous (i.v.) injection.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of anhydrous DMSO to the powder to create a concentrated stock solution (e.g., 20.8 mg/mL).[1]
-
Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
-
Prepare the Working Solution:
-
For a final volume of 1 mL, add the solvents in the following order, vortexing after each addition:
-
100 µL of the DMSO stock solution (e.g., 20.8 mg/mL)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
This will result in a final concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
-
Protocol 2: Preparation of this compound Solution in Saline
For lower concentrations, this compound can be dissolved directly in saline, which is often preferred for minimizing vehicle effects.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Direct Dissolution in Saline:
-
Weigh the required amount of this compound powder.
-
Add the desired volume of sterile saline to achieve the final target concentration (e.g., 1 mg/mL).[10]
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, gentle warming (up to 60°C) and sonication can be applied to facilitate dissolution.[1]
-
Ensure the solution is clear and free of particulates before administration.
-
Storage and Stability:
-
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
Aqueous working solutions are not recommended for long-term storage and should ideally be used on the same day they are prepared.[8][9]
Mandatory Visualization
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow for its in vivo use.
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic administration of MK-801 prevents N-methyl-D-aspartate-induced neuronal degeneration in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
Application Note: (-)-Dizocilpine Maleate (MK-801) for Inducing Psychosis-Like States in Rats
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and protocols for using (-)-Dizocilpine maleate (MK-801), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, to induce a translational animal model of psychosis in rats. This model is critical for studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel antipsychotic agents.
Background and Mechanism of Action
The glutamate hypothesis of schizophrenia posits that hypofunction of the NMDA receptor system contributes to the pathophysiology of the disorder[1]. NMDA receptor antagonists like Dizocilpine (MK-801) are widely used to model schizophrenia-like symptoms in rodents[2][3][4]. MK-801 is a potent, non-competitive antagonist that binds to the PCP site within the NMDA receptor's ion channel[5][6]. This action is use-dependent, meaning the channel must be open for MK-801 to bind[6]. By physically occluding the channel, MK-801 prevents the influx of Ca2+ ions, thereby disrupting normal excitatory glutamatergic neurotransmission[5]. This acute disruption leads to a range of behaviors in rats that mimic the positive (e.g., hyperlocomotion), negative (e.g., social withdrawal), and cognitive (e.g., sensorimotor gating deficits) symptoms of schizophrenia[6][7][8].
Figure 1. MK-801 blocks the NMDA receptor ion channel, preventing calcium influx.
Dosage and Administration Summary
The appropriate dosage of MK-801 depends on the desired behavioral phenotype, the rat strain, and the experimental design (acute vs. chronic). Lower doses typically affect cognitive functions, while higher doses induce more robust hyperlocomotion and stereotypy. It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm. Note that high doses (≥3 mg/kg) have been associated with significant mortality in some rat strains[9].
| Dosage (mg/kg) | Route of Admin. | Rat Strain | Key Behavioral Effects & Assays |
| 0.05 - 0.1 | IP | Not Specified | Interferes with cognitive flexibility (set-shifting) but not simpler spatial reversal[10][11]. |
| 0.1 | IP | Sprague-Dawley | Used in repeated injection protocols to model schizophrenia-like metabolic changes[12]. |
| 0.15 | IP | Long-Evans | Disrupts behavioral flexibility in serial reversal learning (SRL) tests[13]. |
| 0.25 | IP | Not Specified | Impairs attention in the 5-choice serial reaction time task (5CSRTT)[14]. |
| 0.3 | Not Specified | Not Specified | Robustly increases locomotor activity in preweanling and adolescent rats[15][16]. |
| 0.5 | SC / IP | Long-Evans, Wistar | Used in chronic (14-day) administration protocols to study long-term cognitive deficits[17]. A single high dose can impair glutamine metabolism[12]. |
| 3.0 - 5.0 | Systemic | Long-Evans | High doses can induce significant mortality. A 5 mg/kg dose disrupts procedural functions and causes acute psychosis symptoms and later spatial memory deficits[7][9]. |
General Experimental Workflow
A typical experiment involving MK-801 requires careful planning and execution, from animal handling to data analysis. The following workflow provides a general overview of the key steps involved. The timing between drug administration and testing is critical, as the behavioral effects of MK-801 have a specific temporal profile. Most protocols administer the drug 30 minutes prior to behavioral testing[10][11].
Figure 2. A standard workflow for inducing and assessing psychosis-like behaviors.
Detailed Experimental Protocols
Protocol: Locomotor Activity (Open-Field Test)
This assay models positive symptoms like hyperactivity and stereotyped behaviors[18][19]. MK-801 dose-dependently increases distance traveled, speed, and stereotypic movements[18][20].
-
Objective: To quantify general locomotor activity and stereotypy.
-
Apparatus: A square or circular arena (e.g., 40x40x40 cm) made of non-porous material, equipped with an overhead video camera and automated tracking software. The arena should be dimly lit to encourage exploration.
-
Procedure:
-
Habituate rats to the testing room for at least 60 minutes before the experiment.
-
Prepare MK-801 solution in sterile saline.
-
Administer vehicle (saline) or MK-801 (e.g., 0.1-0.5 mg/kg, IP).
-
Return the animal to its home cage for the 30-minute pre-test interval.
-
Gently place the rat in the center of the open-field arena.
-
Record activity for a set duration (e.g., 30-60 minutes).
-
Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Total Distance Traveled (cm): Measure of overall locomotion.
-
Time Spent in Center vs. Periphery: Measure of anxiety-like behavior.
-
Stereotypy Count: Number of repetitive, non-goal-oriented movements (e.g., head weaving, circling), often quantified by beam breaks or specialized software.
-
Protocol: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, the neural process of filtering out irrelevant stimuli. Deficits in PPI are observed in schizophrenia patients and can be modeled in rats by administering MK-801[7][21].
-
Objective: To measure sensorimotor gating deficits.
-
Apparatus: One or more startle chambers, each consisting of a sound-attenuating box, a speaker for delivering acoustic stimuli, a ventilation fan for background noise, and a platform connected to a piezoelectric transducer to measure the startle response.
-
Procedure:
-
Administer vehicle or MK-801 (e.g., 0.15-0.3 mg/kg, IP) 30 minutes prior to testing.
-
Place the rat in the restraining cylinder within the startle chamber.
-
Begin the session with a 5-minute acclimation period with background noise only (e.g., 68-70 dB).
-
The test session consists of a pseudorandomized sequence of different trial types:
-
Pulse-Alone Trials: A single loud startling pulse (e.g., 110-120 dB for 40 ms).
-
Prepulse-Pulse Trials: A weak, non-startling prepulse (e.g., 2-16 dB above background) presented 100 ms before the startling pulse[22].
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
The entire session typically includes multiple blocks of these trials.
-
-
Data Analysis:
-
The primary measure is % PPI , calculated for each prepulse intensity using the formula[22]: % PPI = [1 - (Startle Amplitude on Prepulse-Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100
-
MK-801-treated rats are expected to show a significant reduction in % PPI compared to controls.
-
Protocol: Social Interaction Test
This test models the negative symptoms of schizophrenia, such as social withdrawal and apathy[8]. MK-801 has been shown to significantly inhibit social interaction behaviors in rats[8].
-
Objective: To assess social investigation and interaction.
-
Apparatus: A neutral, clean testing arena (similar to the open-field box). The test requires pairs of weight- and age-matched male rats that are unfamiliar with each other.
-
Procedure:
-
Habituate rats to the testing arena for 10 minutes on two consecutive days prior to the test day.
-
On the test day, administer vehicle or MK-801 (e.g., 0.1-0.2 mg/kg, IP) to one rat of the pair (the "test" rat). The other rat remains untreated (the "stimulus" rat).
-
After the 30-minute pre-test interval, place both rats into the arena simultaneously.
-
Record the session for 10-15 minutes using an overhead camera.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, scores the duration and frequency of specific social behaviors, including:
-
Sniffing (any part of the other rat's body)
-
Following
-
Social grooming
-
Pinning
-
-
The total time spent in social interaction is the primary dependent variable. MK-801 is expected to significantly decrease this measure.
-
Data Interpretation and Symptom Correlation
The behavioral changes induced by MK-801 administration correlate with the core symptom clusters of schizophrenia. This makes the model highly valuable for testing compounds that may target specific symptom domains.
Figure 3. Mapping of MK-801 induced behaviors in rats to schizophrenia symptom domains.
References
- 1. NMDA Receptor and Schizophrenia: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of the NMDA receptor antagonists ketamine, MK-801, and memantine on postsynaptic density transcripts and their topography: role of Homer signaling, and implications for novel antipsychotic and pro-cognitive targets in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute NMDA Receptor Antagonism Disrupts Synchronization of Action Potential Firing in Rat Prefrontal Cortex | PLOS One [journals.plos.org]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dizocilpine - Wikipedia [en.wikipedia.org]
- 7. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Higher doses of (+)MK-801 (dizocilpine) induced mortality and procedural but not cognitive deficits in delayed testing in the active place avoidance with reversal on the Carousel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychogenics.com [psychogenics.com]
- 14. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MK801-induced locomotor activity in preweanling and adolescent male and female rats: role of the dopamine and serotonin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 18. The topography of MK-801-induced locomotor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 21. psychogenics.com [psychogenics.com]
- 22. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
Application Notes and Protocols for the Use of (-)-Dizocilpine Maleate in the Morris Water Maze Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor plays a crucial role in synaptic plasticity, a fundamental mechanism for learning and memory.[1] By blocking the NMDA receptor ion channel, MK-801 inhibits the influx of Ca2+, which is a critical step in the induction of long-term potentiation (LTP). Consequently, MK-801 is widely used as a pharmacological tool to induce a state of cognitive impairment in preclinical animal models, particularly for studying spatial learning and memory in tasks like the Morris water maze (MWM).[2][4] These application notes provide detailed protocols and compiled data for researchers utilizing this compound in MWM studies.
Data Presentation: Effects of this compound on Morris Water Maze Performance
The following tables summarize quantitative data from various studies investigating the effects of this compound on performance in the Morris water maze.
Table 1: Effect of this compound on Acquisition Phase Performance in Rodents
| Species/Strain | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rats | 0.1 | i.p. | Slower learning to find the escape platform. | [5] |
| Rats | 0.1 | i.p. or s.c. | Disrupted or retarded memory acquisition. | [4] |
| Rats | 0.15 | i.p. | Increased escape latency and distance. | [6] |
| Mice | 0.1 | i.p. | Had no significant effect on spatial learning in one study. | [7] |
| Rats | 10 | i.p. | Slower learning rate and increased thigmotaxis. | [5] |
Table 2: Effect of this compound on Probe Trial Performance in Rodents
| Species/Strain | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Rats | 10 | i.p. | No significant difference compared to control group in this high-dose study. | [5] |
Experimental Protocols
Animal and Housing
-
Species: Rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6).[4][8]
-
Age/Weight: Typically adult animals (e.g., rats weighing approximately 200g).[8]
-
Housing: Animals should be group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Testing should occur during the light phase.[9]
This compound Preparation and Administration
-
Formulation: Dissolve this compound in sterile physiological saline (0.9% NaCl).[10]
-
Dosage: A common dose to impair learning and memory is 0.1 mg/kg.[4][7][11] However, dose-response studies may utilize a range of doses.
-
Administration Route: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][10]
-
Timing: Administer the drug 30 minutes prior to the start of the behavioral testing session.
Morris Water Maze Apparatus and Setup
-
Pool: A circular pool, typically 1.5-2 meters in diameter, filled with water maintained at 21-26°C.[12]
-
Water Opacification: The water should be made opaque using non-toxic white tempera paint or non-fat dry milk to conceal the escape platform.[12]
-
Escape Platform: A platform (e.g., 10 cm in diameter) submerged 1-2 cm below the water surface.
-
Environment: The pool should be located in a room with various distal visual cues (e.g., posters, furniture) that the animals can use for spatial navigation. These cues should remain constant throughout the experiment.
-
Tracking: An automated video tracking system should be used to record and analyze the animal's swim paths, escape latency, distance traveled, and time spent in each quadrant.
Experimental Procedure
a. Pre-training/Habituation (Day 0)
-
Place the animal in the water for 60 seconds without the platform to allow for habituation to the pool.
-
On a separate trial, place the animal on the visible platform for 30 seconds. This helps to reduce stress and teaches the animal that the platform is a point of escape.
b. Acquisition Phase (Days 1-5)
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle to the respective groups 30 minutes before the first trial of the day.
-
Each day consists of 4 trials per animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[12]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.[12]
-
If the animal does not find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-30 seconds.[12]
-
Remove the animal from the pool, dry it with a towel, and return it to its home cage.
-
The inter-trial interval is typically 10-15 minutes.
c. Probe Trial (Day 6)
-
No drug is administered on this day.
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
d. Visible Platform Test (Optional, Day 7)
-
To control for non-specific sensorimotor or motivational effects of the drug, a visible platform test can be conducted.
-
The platform is raised above the water surface or marked with a conspicuous cue.
-
Administer the drug as in the acquisition phase.
-
Animals with normal motor and visual function should be able to locate the visible platform quickly.
Visualizations
Caption: Experimental workflow for the Morris water maze test with this compound.
Caption: Signaling pathway showing this compound's antagonism of the NMDA receptor.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single high dose of dizocilpine produces long-lasting impairment of the water maze performance in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lurasidone reverses MK-801-induced impairment of learning and memory in the Morris water maze and radial-arm maze tests in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 8. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UC Davis - Morris Water Maze [protocols.io]
- 10. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 11. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for (-)-Dizocilpine Maleate in Long-Term Potentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action involves blocking the ion channel of the NMDA receptor in a use-dependent manner, thereby preventing the influx of Ca2+ that is critical for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).[2][3] LTP is a cellular correlate of learning and memory, and its inhibition by Dizocilpine has made it an invaluable tool for studying the molecular mechanisms underlying these cognitive processes.[3][4] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo LTP studies.
Mechanism of Action
Dizocilpine binds to a site within the pore of the NMDA receptor's ion channel, physically obstructing the flow of ions.[2] This action is "use-dependent," meaning the channel must be opened by the binding of glutamate and a co-agonist (like glycine or D-serine) before Dizocilpine can access its binding site.[3] By preventing Ca2+ influx, Dizocilpine effectively decouples synaptic activity from the downstream signaling cascades required for the induction of LTP.[5]
Data Presentation
Quantitative Data for this compound in LTP Studies
| Parameter | In Vitro (Hippocampal Slices) | In Vivo (Rodent Models) | Reference(s) |
| Effective Concentration | 5 - 50 µM for significant LTP inhibition. | 0.1 - 1.0 mg/kg (intraperitoneal injection) for LTP blockade. | [6][7] |
| IC50 for LTP Blockade | ~0.13 µM (with prolonged pre-incubation of >6 hours). | Not typically determined in this manner. | [8] |
| Maximal Inhibition | ~50% inhibition of LTP has been reported in the 5-50 µM range. | Complete blockade of LTP induction has been observed. | [6][7] |
| Pre-incubation Time | At least 20-30 minutes before LTP induction. | Typically administered 20-30 minutes prior to LTP induction. | [6] |
| Washout | Due to its binding site within the channel, washout is very slow. | Effects can be long-lasting. | [9] |
Experimental Protocols
In Vitro Long-Term Potentiation in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of acute hippocampal slices and its blockade by this compound.
1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
-
Standard Recording aCSF (in mM): 119 NaCl, 2.5 KCl, 1.0 NaH2PO4, 26.2 NaHCO3, 11 Glucose, 2.5 CaCl2, 1.3 MgSO4.
-
Prepare a 10x stock solution of salts without CaCl2 and MgSO4. On the day of the experiment, dilute the stock and add fresh glucose, CaCl2, and MgSO4.
-
Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use and throughout the experiment to maintain pH and oxygenation.
2. Hippocampal Slice Preparation
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome.
-
Transfer the slices to an interface or submerged holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.
3. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline recording for at least 20 minutes.
4. Application of this compound
-
Prepare a stock solution of this compound in water or DMSO.
-
For the experimental group, switch the perfusion to aCSF containing the desired final concentration of Dizocilpine (e.g., 10 µM).
-
Allow the slice to incubate in the Dizocilpine-containing aCSF for at least 20-30 minutes before inducing LTP. For the control group, continue perfusion with standard aCSF.
5. LTP Induction and Recording
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz for 1 second.[6]
-
Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes to observe the potentiation.
-
In control slices, a significant increase in the fEPSP slope should be observed, indicative of LTP. In Dizocilpine-treated slices, the induction of LTP will be blocked.
In Vivo Long-Term Potentiation in the Anesthetized Rat
This protocol outlines the general steps for assessing the effect of systemically administered Dizocilpine on LTP in the perforant path of an anesthetized rat.[7]
1. Animal Preparation and Surgery
-
Anesthetize a rat (e.g., with urethane) and mount it in a stereotaxic frame.
-
Maintain body temperature with a heating pad.
-
Perform a craniotomy to expose the skull over the hippocampus.
-
Lower a stimulating electrode into the perforant path and a recording electrode into the dentate gyrus based on stereotaxic coordinates.
2. Drug Administration
-
Dissolve this compound in sterile saline.
-
Administer Dizocilpine via intraperitoneal (i.p.) injection at a dose of 0.1-1.0 mg/kg.[7] For control animals, administer an equivalent volume of saline.
-
Allow 20-30 minutes for the drug to take effect before commencing the LTP induction protocol.
3. Electrophysiology and LTP Induction
-
Establish a stable baseline of evoked field potentials in the dentate gyrus by stimulating the perforant path.
-
After the baseline period, deliver a high-frequency tetanus to induce LTP.
-
Continue to record evoked potentials for at least 1-2 hours post-tetanus to monitor for potentiation.
-
Animals treated with Dizocilpine are expected to show a significant reduction or complete blockade of LTP induction compared to saline-treated controls.[7][10]
Visualizations
Caption: NMDA receptor-dependent LTP signaling pathway and the inhibitory action of (-)-Dizocilpine (MK-801).
Caption: Experimental workflow for an in vitro LTP study using (-)-Dizocilpine.
References
- 1. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and NR2B-containing NMDARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and long-term effects of MK-801 on direct cortical input evoked homosynaptic and heterosynaptic plasticity in the CA1 region of the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
Application Notes and Protocols for (-)-Dizocilpine maleate in Learning and Memory Deficit Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Glutamate, the primary excitatory neurotransmitter in the brain, activates NMDA receptors, which play a crucial role in synaptic plasticity, a cellular mechanism fundamental for learning and memory.[4][5] By blocking the ion channel of the NMDA receptor, MK-801 prevents calcium influx, thereby inhibiting long-term potentiation (LTP) and impairing the acquisition of new memories.[3] This property makes MK-801 an invaluable pharmacological tool for inducing and studying learning and memory deficits in preclinical animal models, providing a platform to investigate the pathophysiology of cognitive disorders and to screen potential therapeutic agents.[6][7]
These application notes provide a comprehensive overview of the use of this compound in creating animal models of cognitive impairment. Detailed protocols for key behavioral assays, including the Morris water maze, passive avoidance test, and fear conditioning, are presented. Furthermore, quantitative data from various studies are summarized for easy reference, and the underlying signaling pathways and experimental workflows are visualized.
Mechanism of Action
MK-801 acts as a use-dependent channel blocker of the NMDA receptor.[3] This means that the NMDA receptor channel must first be opened by the binding of glutamate and a co-agonist (glycine or D-serine) before MK-801 can enter and bind to its site within the ion channel, physically obstructing the flow of ions.[3][4] This blockade is voltage-dependent, being more effective when the neuron is depolarized.[1] The inhibition of calcium influx through the NMDA receptor disrupts downstream signaling cascades essential for synaptic strengthening and memory formation.[5]
Data Presentation: Quantitative Data Summary
The following tables summarize typical dosages and administration routes for this compound in various behavioral paradigms used to study learning and memory in rodents. It is important to note that the optimal dose can vary depending on the animal species, strain, and specific experimental design.[6][7]
Table 1: this compound Dosages for Inducing Learning and Memory Deficits in Rodents
| Behavioral Assay | Animal Model | Dose Range (mg/kg) | Route of Administration | Key Findings | Citations |
| Morris Water Maze | Rats | 0.05 - 0.15 | i.p., s.c. | Impaired spatial learning and memory.[8][9] | [8][9][10] |
| Mice | 0.1 | i.p. | Impaired spatial learning. | [11] | |
| Rats (TBI model) | 0.5 - 10 | i.p. | High doses improved learning and memory post-TBI. | [12] | |
| Passive Avoidance | Rats | 0.05 - 0.10 | i.p. | State-dependent retention deficits.[13] | [13][14] |
| Mice | 0.6 | i.p. | Impaired memory consolidation and retrieval.[15][16] | [15][16] | |
| Fear Conditioning | Rats | 0.3 - 1.0 | s.c. | Disrupted acquisition of contextual fear conditioning.[17] | [17][18] |
| Mice | 0.1 | i.p. | Impaired contextual and cued memory. | [19] | |
| Radial Arm Maze | Rats | 0.05 - 0.15 | i.p. | Impaired spatial working memory at the highest dose.[8] | [8] |
| Object Recognition | Mice | 0.01 - 0.1 | i.p. | Failed to impair long-term recognition memory when state-dependency was controlled.[2] | [2] |
i.p. = intraperitoneal; s.c. = subcutaneous
Experimental Protocols
Morris Water Maze (MWM)
The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[20]
Objective: To evaluate the effect of this compound on the acquisition of spatial memory.
Materials:
-
Circular water tank (90-100 cm in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Escape platform submerged 1-2 cm below the water surface
-
Video tracking system and software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Animal subjects (rats or mice)
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle to the animals 20-30 minutes prior to the first training trial each day.[19][21]
-
Acquisition Training (4-5 days):
-
Divide the pool into four quadrants and place the hidden platform in the center of one quadrant.[20]
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-random starting positions.
-
Allow the animal to swim freely for a set time (e.g., 60 or 90 seconds) to find the submerged platform.[21]
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[20]
-
Conduct 4 trials per day for each animal with an inter-trial interval of at least 10-15 minutes.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Place the animal in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Key parameters to analyze include escape latency (time to find the platform), path length, swimming speed, and time spent in the target quadrant during the probe trial.
Passive Avoidance Test
This task assesses fear-motivated, long-term memory based on negative reinforcement.[22]
Objective: To determine the effect of this compound on the consolidation and retrieval of aversive memory.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door)
-
Shocker unit connected to the grid floor of the dark compartment
-
This compound solution
-
Vehicle solution
-
Animal subjects (rats or mice)
Procedure:
-
Acquisition/Training Trial:
-
Place the animal in the brightly lit compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door opens.
-
Once the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.4-0.6 mA for 1-2 seconds) is delivered.[22]
-
To study effects on acquisition , administer MK-801 (e.g., 0.1 mg/kg, i.p.) 30 minutes before this trial.[13]
-
To study effects on consolidation , administer MK-801 immediately after this trial.[14]
-
-
Retention Trial (24 hours later):
-
Place the animal back into the lit compartment.
-
The door to the dark compartment is opened.
-
Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).
-
To study effects on retrieval , administer MK-801 30 minutes before this trial.[15][16]
-
-
Data Analysis: The primary measure is the step-through latency. A longer latency indicates better retention of the aversive memory.
Fear Conditioning
This paradigm is used to study associative fear learning and memory.[23]
Objective: To assess the impact of this compound on the acquisition of contextual and cued fear memory.
Materials:
-
Fear conditioning chamber equipped with a grid floor for foot shocks, a speaker for auditory cues, and a light source.
-
Video camera and software to measure freezing behavior.
-
This compound solution
-
Vehicle solution
-
Animal subjects (rats or mice)
Procedure:
-
Conditioning/Training Day:
-
Administer MK-801 (e.g., 0.3 mg/kg, s.c.) or vehicle 30 minutes before placing the animal in the conditioning chamber.[17]
-
Allow the animal to explore the chamber for a baseline period (e.g., 2-3 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB for 20-30 seconds).[23]
-
The CS co-terminates with a mild foot shock, the unconditioned stimulus (US) (e.g., 0.5 mA for 1-2 seconds).
-
Repeat the CS-US pairing 1-2 more times after an interval.
-
Remove the animal from the chamber after a post-shock period.
-
-
Contextual Fear Test (24 hours later):
-
Place the animal back into the same conditioning chamber (the context).
-
Do not present the CS or the US.
-
Record freezing behavior for a set period (e.g., 5 minutes). Freezing is defined as the complete absence of movement except for respiration.
-
-
Cued Fear Test (at least 1 hour after the contextual test):
-
Place the animal in a novel context (different shape, color, and odor).
-
After a baseline period, present the auditory CS.
-
Record freezing behavior before, during, and after the CS presentation.
-
-
Data Analysis: The percentage of time spent freezing is the primary measure of fear memory.
Visualizations
Signaling Pathway
Caption: NMDA receptor signaling and the inhibitory action of (-)-Dizocilpine (MK-801).
Experimental Workflow
Caption: General workflow for studying cognitive deficits using this compound.
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dizocilpine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of MK-801 on spatial working memory and within-session spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 12. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MK-801 induced retrieval, but not acquisition, deficits for passive avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor antagonism with MK-801 impairs consolidation and reconsolidation of passive avoidance conditioning in adolescent rats: evidence for a state dependent reconsolidation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cannabidiol Attenuates MK-801-Induced Cognitive Symptoms of Schizophrenia in the Passive Avoidance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MK-801 disrupts acquisition of contextual fear conditioning but enhances memory consolidation of cued fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A NMDA Receptor Antagonist, MK-801 Impairs Consolidating Extinction of Auditory Conditioned Fear Responses in a Pavlovian Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cholinesterase inhibitors ameliorate behavioral deficits induced by MK-801 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scantox.com [scantox.com]
- 23. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
Troubleshooting & Optimization
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (-)-Dizocilpine maleate (MK-801) in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MK-801) and what is its primary mechanism of action?
A1: this compound, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate and a co-agonist like glycine or D-serine.[3] This action prevents excessive neuronal excitation and is the basis for its use in modeling certain aspects of neuropsychiatric disorders like schizophrenia and for studying cognitive processes.[1][4]
Q2: What are the typical doses of MK-801 used in rodent behavioral studies?
A2: The dose of MK-801 is critical and highly dependent on the specific behavioral paradigm and the desired effect. Generally, lower doses (0.05-0.15 mg/kg) are used to induce cognitive deficits with minimal impact on locomotor activity.[1][2] Higher doses (0.15-0.5 mg/kg and above) tend to cause significant hyperlocomotion and stereotyped behaviors.[1][4][5] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental question and animal strain.[4]
Q3: How should I prepare and store MK-801 for injection?
A3: this compound is typically dissolved in sterile 0.9% saline for intraperitoneal (i.p.) injection.[6][7][8][9] Some protocols may use other vehicles like DMSO, but saline is the most common for in vivo studies.[7][10] It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be stored at -20°C for up to a month or -80°C for up to six months, and aliquoted to avoid repeated freeze-thaw cycles.[10] Ensure the powder is fully dissolved before administration.
Q4: What are the expected behavioral effects of MK-801 in an open-field test?
A4: In an open-field test, MK-801 typically induces a dose-dependent increase in locomotor activity (hyperlocomotion).[4][11][12] At lower doses, this may be the primary effect. However, at higher doses, stereotyped behaviors such as head weaving, circling, and repetitive sniffing may emerge, which can sometimes interfere with the measurement of locomotor activity.[5][13]
Q5: How does MK-801 affect learning and memory in tasks like the Morris water maze?
A5: MK-801 is widely used to induce deficits in learning and memory. In the Morris water maze, administration of MK-801 typically impairs the acquisition of the spatial task, resulting in longer escape latencies and increased path lengths to find the hidden platform.[14][15][16][17] It is important to note that MK-801 may not affect the performance of a previously well-learned task, suggesting its primary impact is on learning and memory consolidation rather than retrieval.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant behavioral effect observed. | - Incorrect dose: The dose may be too low for the specific animal strain, age, or sex. - Improper drug administration: Incorrect injection technique (e.g., subcutaneous instead of intraperitoneal) can affect absorption. - Degraded MK-801 solution: Improper storage or use of an old solution can lead to loss of potency. | - Conduct a dose-response pilot study to determine the optimal dose. - Ensure proper and consistent injection technique. - Prepare fresh MK-801 solution for each experiment. |
| Excessive stereotypy interfering with locomotor activity measurement. | - Dose is too high: Higher doses of MK-801 are known to induce stereotyped behaviors.[5][13][18] - Automated tracking system limitations: Beam-break systems may misinterpret stereotypy as locomotion.[5] | - Reduce the dose of MK-801. - Score stereotypy separately from locomotor activity using a validated rating scale. - Use video tracking software that can differentiate between ambulatory movement and stereotypy. |
| High variability in behavioral data between animals. | - Individual differences in drug sensitivity: Animal strain, age, and sex can influence the response to MK-801.[1][19] - Inconsistent experimental conditions: Variations in handling, time of day for testing, or environmental stimuli can increase variability. | - Use a sufficient number of animals per group to account for individual variability. - Ensure consistent experimental procedures for all animals. - Consider using a within-subjects design if appropriate for the research question. |
| Unexpected anxiolytic or anxiogenic effects in the elevated plus-maze. | - Dose-dependent effects: The effect of MK-801 on anxiety-like behavior can be complex and dose-dependent, with some studies reporting anxiolytic-like effects and others reporting anxiogenic-like or no effects.[20][21][22] - Confounding effects on motor activity: Hyperlocomotion can be misinterpreted as reduced anxiety (more time in open arms). | - Carefully select the dose based on literature and pilot studies. - Analyze locomotor activity (total arm entries) in conjunction with anxiety-like measures (time in open arms). - Consider using other anxiety tests to confirm the findings. |
| State-dependent learning effects. | - Change in drug state between training and testing: If an animal is trained under the influence of MK-801 and tested without it (or vice versa), the change in internal state can impair performance, independent of a true memory deficit.[23] | - To test for memory encoding, administer MK-801 before both the training and testing phases.[23] - To test for memory consolidation, administer MK-801 immediately after the training session. |
Data Presentation
Table 1: Dose-Response of this compound on Locomotor Activity in Rodents (Open-Field Test)
| Species/Strain | Dose (mg/kg, i.p.) | Observation Time | Key Findings |
| CD-1 Mice | 0.1, 0.12, 0.15, 0.2, 0.3 | 25 min | Dose-dependent increase in locomotor activity, with significant effects at 0.12, 0.15, 0.2, and 0.3 mg/kg.[4] |
| C57BL/6J Mice | 0.05, 0.1, 0.3 | 30 min | 0.1 and 0.3 mg/kg significantly increased locomotor activity.[6] |
| C57BL/6 Mice | 0.015, 0.05, 0.15, 0.3, 0.6, 1 | 280 min | Dose-dependent increase in hyperlocomotion, with aged mice showing a more pronounced effect.[19] |
| Adult Male Rats | 0.05, 0.1, 0.2 | 15 min | 0.2 mg/kg markedly increased the initial rate of locomotion.[12] |
Table 2: Effects of this compound on Learning and Memory in Rodents
| Behavioral Task | Species/Strain | Dose (mg/kg, i.p.) | Key Findings on Learning/Memory |
| Morris Water Maze | Mice | 0.1 | Impaired spatial learning during acquisition, but no effect on reversal learning.[16] |
| Morris Water Maze | CD-1 Mice | 0.1 | Impaired acquisition of the task. |
| Elevated Plus-Maze | Mice | 0.15 - 0.4 | Prolonged transfer latency during the retention session, indicating memory impairment.[21][24] |
| Olfactory Span Task | Rats | 0.1, 0.17 | Decreased accuracy in a dose-dependent manner, with more pronounced effects as memory load increased.[25] |
| Probabilistic Reversal Learning | Rats | Not specified | Induced sustained reversal learning deficits.[26] |
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material. The arena should be equipped with an automated video-tracking system or infrared beams to record locomotor activity.[4][6]
-
Animal Preparation: Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[6]
-
Procedure:
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control group.
Protocol 2: Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A circular pool (e.g., 90-100 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1 cm below the water surface.[27] The pool should be located in a room with distinct visual cues.
-
Animal Preparation: Handle the mice for several days before the start of the experiment to reduce stress.
-
Drug Administration: Administer this compound or vehicle i.p. 20-30 minutes before the first trial of each daily session.[28]
-
Procedure (Acquisition Phase):
-
Conduct 4 trials per day for 5-9 consecutive days.[28]
-
For each trial, gently place the mouse into the water at one of the four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.[27]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Procedure (Probe Trial):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latencies and path lengths across acquisition days using repeated measures ANOVA. Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA or t-test.
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and MK-801 Blockade.
Caption: Typical Workflow for an MK-801 Behavioral Experiment.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MK-801-induced stereotypy and its antagonism by neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 21. MK-801 induced amnesia for the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measure of anxiety-related behaviors and hippocampal BDNF levels associated to the amnesic effect induced by MK-801 evaluated in the modified elevated plus-maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. selleckchem.com [selleckchem.com]
- 26. Sustained MK-801 induced deficit in a novel probabilistic reversal learning task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (-)-Dizocilpine Maleate (MK-801) Administration for Neuroprotection
Welcome to the Technical Support Center for (-)-Dizocilpine Maleate (MK-801) research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the administration of MK-801 for neuroprotective studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound (MK-801)?
A1: this compound (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] During pathological conditions such as ischemia or hypoglycemia, excessive glutamate release leads to overactivation of NMDA receptors, causing an influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity. MK-801 blocks the ion channel of the NMDA receptor, thereby preventing this excitotoxic cascade and exerting its neuroprotective effects.[1][2]
Q2: Which administration routes are commonly used for MK-801 in preclinical neuroprotection studies?
A2: In preclinical studies, MK-801 is most commonly administered parenterally. The most frequently documented routes are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[1][3][4] Oral administration has been reported in some studies, but detailed pharmacokinetic and neuroprotective efficacy data for this route are less common in the literature.
Q3: How do the different parenteral administration routes affect the bioavailability and brain concentration of MK-801?
A3: Subcutaneous (s.c.) administration of MK-801 has been shown to result in significantly higher plasma and brain tissue concentrations compared to intraperitoneal (i.p.) administration at the same dose.[3] In one study in mice, the maximal concentration (Cmax) of MK-801 in both brain tissue and blood plasma was almost two-fold higher following s.c. injection compared to i.p. injection.[3] The time to reach maximum concentration (Tmax) was also shorter with s.c. administration (15 minutes) compared to i.p. administration (30 minutes).[3] Intravenous (IV) administration is expected to provide 100% bioavailability and the most rapid onset of action.
Q4: What are the typical effective doses of MK-801 for neuroprotection?
A4: The effective neuroprotective dose of MK-801 is dependent on the animal model, the severity of the insult, and the route of administration.
-
Intravenous (IV): In a rat model of hypoglycemic brain damage, IV doses between 1.5-5.0 mg/kg demonstrated dose-dependent neuroprotection.[1] In a rat model of transient cerebral ischemia, pre-ischemic IV administration of 0.25 or 0.5 mg/kg resulted in significant protection.[5]
-
Intraperitoneal (IP): In a rat model of NMDA-induced neurotoxicity, single i.p. doses of 1-10 mg/kg were effective in preventing neuronal degeneration.[6] In a rat focal ischemia model, the ED50 for neuroprotection was approximately 0.3 mg/kg when administered 30 minutes post-ischemia.[7]
-
Subcutaneous (SC): Doses of 0.1, 0.25, and 0.5 mg/kg have been used to characterize behavioral effects, with higher doses leading to more pronounced motor impairment.[4]
Q5: What are the potential side effects of MK-801 administration?
A5: The primary side effects of MK-801 are dose-dependent and include motor impairments such as ataxia and stereotypy.[4] At higher doses, it can induce psychomimetic effects and may cause neuronal vacuolization in certain brain regions, a phenomenon known as Olney's lesions.[8] It is crucial to carefully select the dose to balance neuroprotective efficacy with potential adverse effects. Doses up to 0.1 mg/kg have been suggested to not induce stereotypy or hyperlocomotion.[8]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound.
-
Question: My this compound is not dissolving properly. What solvent should I use?
-
Answer: this compound is soluble in water and saline.[9] For in vivo studies, it is typically dissolved in sterile 0.9% saline.[3][9] Gentle warming may aid in dissolution. For in vitro studies, it is also soluble in DMSO.
Issue 2: Inconsistent results between experiments.
-
Question: I am observing high variability in the neuroprotective effect of MK-801. What could be the cause?
-
Answer: Inconsistent results can arise from several factors:
-
Administration Route: As discussed, the route of administration significantly impacts bioavailability. Ensure you are using a consistent route and technique for all animals in a study group. Subcutaneous injection has been shown to provide more consistent plasma and brain concentrations compared to intraperitoneal injection.[3]
-
Timing of Administration: The therapeutic window for MK-801 is relatively narrow. For optimal neuroprotection, it is often administered prior to or shortly after the neurological insult.[5][6] Ensure the timing of administration relative to the injury is precisely controlled.
-
Animal Strain and Sex: The behavioral and physiological responses to MK-801 can vary between different animal strains and sexes.[2] It is important to use a consistent animal model throughout your study.
-
Dosage: The neuroprotective effect of MK-801 is dose-dependent.[1] Inaccurate dosing can lead to variability. Ensure your solution is homogenous and the correct volume is administered based on the animal's body weight.
-
Issue 3: Observing significant motor impairment in treated animals.
-
Question: My animals are showing severe ataxia and stereotypy after MK-801 administration, which is interfering with behavioral assessments. What can I do?
-
Answer: Significant motor impairment is a known side effect of MK-801, particularly at higher doses.[4]
-
Dose Reduction: Consider performing a dose-response study to identify the lowest effective dose that provides neuroprotection with minimal motor side effects. Doses as low as 0.025 mg/kg have been shown to have cognitive effects with less motor disruption.[10]
-
Route of Administration: While s.c. administration leads to higher bioavailability, it may also exacerbate motor side effects at a given dose compared to i.p. administration. You may need to adjust the dose downwards if switching from i.p. to s.c.
-
Timing of Behavioral Testing: If possible, schedule behavioral tests during a time window when the acute motor effects have subsided but the neuroprotective effects are still present.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of MK-801 following Subcutaneous (s.c.) vs. Intraperitoneal (i.p.) Administration in Mice (0.1 mg/kg)
| Parameter | Administration Route | Brain Tissue | Blood Plasma |
| Cmax (ng/mL) | s.c. | ~2-fold higher than i.p. | ~2-fold higher than i.p. |
| Tmax (min) | s.c. | 15 | 15 |
| AUC | s.c. | Significantly higher than i.p. | Significantly higher than i.p. |
| Cmax (ng/mL) | i.p. | - | - |
| Tmax (min) | i.p. | 30 | 30 |
| AUC | i.p. | - | - |
| Data adapted from a study in male ICR mice.[3] |
Table 2: Effective Neuroprotective Doses of MK-801 by Administration Route
| Administration Route | Animal Model | Effective Dose Range | Reference |
| Intravenous (IV) | Rat, Hypoglycemia | 1.5 - 5.0 mg/kg | [1] |
| Intravenous (IV) | Rat, Transient Cerebral Ischemia | 0.25 - 0.5 mg/kg | [5] |
| Intraperitoneal (IP) | Rat, NMDA-induced Neurotoxicity | 1 - 10 mg/kg | [6] |
| Intraperitoneal (IP) | Rat, Focal Ischemia | ED50 ~ 0.3 mg/kg | [7] |
| Subcutaneous (SC) | Rat, Behavioral Studies | 0.1 - 0.5 mg/kg | [4] |
Experimental Protocols
Protocol 1: Intravenous Administration of MK-801 in a Rat Model of Hypoglycemic Brain Damage
-
Animal Model: Male Wistar rats.
-
Induction of Hypoglycemia: Insulin injection to induce profound hypoglycemia (blood glucose levels 1.5-2.0 mM) until the onset of delta-wave slowing on EEG.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Inject the prepared MK-801 solution intravenously (e.g., via the tail vein) at doses ranging from 1.5 to 5.0 mg/kg.
-
Assessment: After a 1-week survival period, perform histological analysis of the brain (e.g., hippocampus and striatum) to assess neuronal necrosis.[1]
Protocol 2: Intraperitoneal Administration of MK-801 in a Rat Model of NMDA-Induced Neurotoxicity
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Neurotoxicity: Intracerebral injection of NMDA (e.g., 200 nmol) into the striatum or hippocampus.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline.
-
Administration: Administer a single intraperitoneal injection of MK-801 at doses ranging from 1 to 10 mg/kg at a specified time point after the NMDA injection (e.g., up to 5 hours for protection of cholinergic neurons in the striatum).[6]
-
Assessment: After 7 days, assess excitotoxic damage using histological and biochemical (e.g., choline acetyltransferase and glutamate decarboxylase activity) measurements.[6]
Visualizations
Caption: NMDA Receptor Signaling and MK-801 Mechanism of Action.
Caption: General Experimental Workflow for MK-801 Neuroprotection Studies.
References
- 1. Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data on analysis of MK-801 bioavailability in mouse plasma and brain tissue by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dose-response relationship and therapeutic window for dizocilpine (MK-801) in a rat focal ischaemia model. | Semantic Scholar [semanticscholar.org]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (-)-Dizocilpine maleate (MK-801) in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (MK-801) and what is its primary mechanism of action?
A1: this compound, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium and other ions. This action inhibits the excitatory neurotransmission mediated by glutamate, which plays a crucial role in synaptic plasticity, learning, and memory. Due to its ability to induce a state of NMDA receptor hypofunction, MK-801 is widely used in preclinical research to model symptoms of neuropsychiatric disorders like schizophrenia and to study the roles of the NMDA receptor in various physiological and pathological processes.[1][2][3][4]
Neurotoxic Side Effects
Q2: What are the primary neurotoxic side effects associated with chronic MK-801 administration?
A2: Chronic administration of MK-801 can lead to several neurotoxic effects, primarily in the retrosplenial and posterior cingulate cortices of rodents.[5] The most commonly reported histopathological changes include:
-
Neuronal Vacuolization: The formation of fluid-filled vacuoles within the cytoplasm of neurons is a characteristic early sign of MK-801-induced neurotoxicity.[5][6] These vacuoles are often associated with the mitochondria and endoplasmic reticulum.
-
Neuronal Necrosis: At higher doses, MK-801 can cause irreversible neuronal death.[5]
-
Microglial Activation: Following neuronal damage, an increase in activated microglia can be observed in the affected brain regions.[7]
Q3: Is the neurotoxicity induced by MK-801 reversible?
A3: The reversibility of MK-801-induced neurotoxicity is dose-dependent. At lower doses that cause neuronal vacuolization, the effects may be reversible. However, higher doses that lead to neuronal necrosis result in irreversible cell loss.[5]
Troubleshooting Guides
Behavioral Experiments
Q4: My animals are showing excessive hyperlocomotion and stereotypy, which is interfering with cognitive assessments. How can I mitigate this?
A4: Hyperlocomotion and stereotyped behaviors are well-documented side effects of MK-801, particularly at higher doses.[8] To address this, consider the following:
-
Dose Reduction: Lowering the dose of MK-801 is the most effective way to reduce motor side effects. Doses up to 0.1 mg/kg in rodents are often reported to have minimal impact on locomotor activity while still producing cognitive deficits.[9][10]
-
Habituation: Allow for a sufficient habituation period to the testing environment before drug administration and behavioral assessment.
-
Timing of Testing: The hyperlocomotive effects of MK-801 are typically most pronounced shortly after administration.[11] You may need to adjust the timing of your behavioral testing to a later time point when these effects have subsided but cognitive impairments are still present.
-
Control Groups: Always include a vehicle-treated control group to differentiate between drug-induced behaviors and normal exploratory activity.
Q5: I am not observing the expected cognitive deficits in my Morris water maze (MWM) experiment after chronic MK-801 administration. What could be the issue?
A5: Several factors can influence the outcome of MWM experiments with MK-801:
-
Dosage and Administration Schedule: Ensure that the dose and duration of chronic administration are sufficient to induce cognitive impairment. Refer to the literature for established protocols. A single high dose of 10 mg/kg has been shown to produce long-lasting impairment in water maze performance in rats.[12]
-
Task Parameters: The design of your MWM protocol is critical. Factors such as the size of the maze, water temperature, and the number of training trials per day can affect the results.[13][14]
-
Non-cognitive Confounds: MK-801 can induce sensorimotor disturbances that may be misinterpreted as cognitive deficits.[9] Include visible platform trials to control for visual and motor impairments. Increased thigmotaxis (wall-hugging) is also a common side effect that can interfere with performance.[12]
-
Species and Strain Differences: The behavioral effects of MK-801 can vary between different species and strains of rodents.[10]
Histological Assessments
Q6: I am having difficulty visualizing neuronal vacuolization in my tissue sections. What staining techniques are recommended?
A6: While standard Hematoxylin and Eosin (H&E) staining can reveal neuronal necrosis, specialized stains are more effective for visualizing the subtle changes of vacuolization.[10][15]
-
Cupric-Silver Staining: This method is highly sensitive for detecting degenerating neurons and can make them readily apparent even at low magnification.[7][15]
-
Immunohistochemistry: Staining for microtubule-associated protein 2 (MAP2) can help visualize the cytoplasmic structure of neurons and highlight the presence of vacuoles.[6]
-
Electron Microscopy: For a definitive ultrastructural analysis of vacuolization and its association with cellular organelles, electron microscopy is the gold standard.[5]
Data Presentation
Table 1: Summary of Behavioral Side Effects of Chronic MK-801 Administration in Rodents
| Behavioral Effect | Species/Strain | Dose Range (mg/kg) | Administration Route | Duration | Key Findings | References |
| Hyperlocomotion | Mice (CD-1) | 0.12 - 0.3 | i.p. | Acute | Dose-dependent increase in distance traveled. | [11] |
| Rats | 0.1 | s.c. | Acute | Markedly increased locomotor activity. | [8] | |
| Cognitive Impairment (Spatial Memory) | Rats | 0.15 | i.p. | Acute | Impaired spatial working memory in a radial arm maze. | [16] |
| Rats | 10 | i.p. | Single dose | Long-lasting impairment in water maze acquisition. | [12] | |
| Psychosis-like Behavior (PPI Deficits) | Mice | 0.15 | i.p. | Acute | Disruption of prepulse inhibition. | [17][18] |
Table 2: Summary of Neurotoxic Side Effects of MK-801 Administration in Rats
| Neurotoxic Effect | Brain Region | Dose Range (mg/kg) | Administration Route | Key Findings | References |
| Neuronal Vacuolization | Retrosplenial Cortex | 1 - 10 | s.c. | Observed as early as 4 hours post-dose. | [5] |
| Neuronal Necrosis | Retrosplenial Cortex | 5 - 10 | s.c. | Evident from 1 day post-dose onwards. | [5] |
| Microglial Activation | Retrosplenial Cortex | Not specified | Not specified | Found 1 and 3 weeks after the lesion. | [7] |
Experimental Protocols
Open Field Test for Hyperlocomotion
This protocol is adapted from procedures used to assess pharmacologically induced glutamatergic hypoactivity.[17]
-
Apparatus: A square or circular arena with high walls to prevent escape (e.g., 50x50x38 cm for mice).[19] The arena should be made of a non-porous material for easy cleaning.
-
Animal Handling: Handle the animals gently to minimize stress. Allow for at least 30 minutes of acclimatization to the testing room before the experiment.[19]
-
Drug Administration: Administer MK-801 (e.g., 0.15 mg/kg, i.p. for mice) or vehicle (saline).[17]
-
Test Procedure:
-
Data Analysis:
Morris Water Maze for Spatial Memory
This protocol is a general guideline for assessing spatial learning and memory deficits.[14]
-
Apparatus: A circular pool (e.g., 1.5-1.8 m in diameter) filled with water made opaque with non-toxic paint.[13] An escape platform is submerged just below the water's surface. Distal visual cues should be placed around the room.
-
Acquisition Phase:
-
For several consecutive days (e.g., 5 days), conduct a set number of training trials per day (e.g., 4 trials).
-
On each trial, place the animal in the water at one of several predetermined start locations, facing the wall of the pool.
-
Allow the animal a set time (e.g., 120 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 10-15 seconds) before removing it for an inter-trial interval.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, conduct a probe trial where the escape platform is removed.
-
Allow the animal to swim for a set duration (e.g., 60-100 seconds).[13]
-
Record the animal's swim path.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A failure to decrease these measures over time suggests a learning deficit.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. A lack of preference for the target quadrant indicates a memory impairment.
-
Histological Staining for Neurotoxicity
This protocol provides a general workflow for preparing and staining brain tissue to assess MK-801-induced neurotoxicity.[10][15]
-
Tissue Preparation:
-
At a predetermined time point after the final MK-801 injection, deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by a fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde).[15]
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or microtome.
-
-
Staining Procedures:
-
Hematoxylin and Eosin (H&E) Staining:
-
Dewax and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount the sections.
-
-
Cresyl Violet (Nissl) Staining:
-
Dewax and rehydrate the sections.
-
Stain with a Cresyl violet solution.
-
Differentiate in alcohol to remove excess stain.
-
Dehydrate and mount. This stain is useful for visualizing neuronal cell bodies and identifying neuronal loss.
-
-
Cupric-Silver Staining: Follow a specialized protocol for silver impregnation to specifically label degenerating neurons.[15]
-
Mandatory Visualizations
References
- 1. Pre-pulse Inhibition [augusta.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confocal microscopic visualization of MK-801-induced cytoplasmic vacuoles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single high dose of dizocilpine produces long-lasting impairment of the water maze performance in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.rug.nl [pure.rug.nl]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated evaluation of central nervous system lesions: stains for neurons, astrocytes, and microglia reveal the spatial and temporal features of MK-801-induced neuronal necrosis in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of MK-801 on spatial working memory and within-session spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hadassah BrainLabs | Psychosis-like Domain [brainlabs.org.il]
- 17. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris Water Maze Model [panache.ninds.nih.gov]
solubility issues with (-)-Dizocilpine maleate in aqueous solutions
<
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of (-)-Dizocilpine maleate (also known as (-)-MK-801 maleate) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water?
A1: Yes, this compound is considered soluble in water, but its solubility can be influenced by factors such as temperature and pH. Some sources report insolubility in water, while others provide specific solubility data. For instance, one report indicates a solubility of 8.33 mg/mL in water with the aid of ultrasonication, warming, and heating to 60°C[1]. Another source suggests a solubility of 7.69 mg/mL in water with ultrasonic assistance[2]. It is sparingly soluble in aqueous buffers[3].
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
A2: If you encounter precipitation or incomplete dissolution, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the compound. Many protocols recommend using ultrasonication[1][2].
-
Heating: Gently warming the solution can increase solubility. One protocol suggests warming and heating to 60°C for dissolution in water[1].
-
pH Adjustment: The solubility of amine salts like dizocilpine maleate is often pH-dependent. Lowering the pH of the solution may improve solubility.
-
Initial Dissolution in an Organic Solvent: For challenging situations, you can first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute it with your aqueous buffer of choice. However, be mindful of the final concentration of the organic solvent in your experiment.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, away from moisture[1]. Some sources suggest that in solvent, it can be stored for 1 year at -80°C and 1 month at -20°C[4][5]. Aqueous solutions are not recommended to be stored for more than one day.
Q4: Can I prepare a stock solution in DMSO and then dilute it in my aqueous experimental medium?
A4: Yes, this is a common practice. This compound is highly soluble in DMSO, with reported solubilities of 67 mg/mL and 100 mg/mL[1][4]. When preparing a DMSO stock, it is crucial to use fresh, non-hygroscopic DMSO, as absorbed moisture can significantly impact solubility[1][4][5].
Q5: Does the (+) enantiomer, (+)-Dizocilpine maleate, have different solubility properties?
A5: The solubility information for the (+) enantiomer is often presented similarly to the (-) enantiomer. For instance, its solubility in DMSO is reported to be 67-68 mg/mL[5]. However, one source indicates it is insoluble in water and ethanol[5], while another suggests a solubility of 7.69 mg/mL in water[2]. Given the structural similarity, the same troubleshooting steps for dissolution would apply.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Conditions/Notes |
| Water | 8.33 | 24.69 | Ultrasonic, warming, and heat to 60°C required[1]. |
| Water | Insoluble | - | -[4][6] |
| PBS (Phosphate-Buffered Saline) | 4.55 | 13.49 | -[1] |
| Saline | 3.45 | 10.23 | -[2] |
| DMSO (Dimethyl Sulfoxide) | 100 | 296.41 | Ultrasonic required; use newly opened DMSO[1]. |
| DMSO (Dimethyl Sulfoxide) | 63 | 186.73 | At 25°C[6]. |
| DMSO (Dimethyl Sulfoxide) | 67 | 198.59 | Use fresh DMSO[4]. |
| Ethanol | 25 | 74.10 | Ultrasonic required[1]. |
| Ethanol | 7 | 20.74 | -[4][6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol is suitable for preparing solutions in water, PBS, or saline.
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add a small volume of the aqueous solvent (e.g., purified water, PBS) to the powder.
-
Vortex the mixture vigorously.
-
Place the container in an ultrasonic bath and sonicate until the solid is fully dispersed.
-
If dissolution is not complete, gently warm the solution while continuing to mix. For water, heating up to 60°C can be applied[1].
-
Once the solid is completely dissolved, add the remaining volume of the solvent to achieve the final desired concentration.
-
If a sterile solution is required for cell culture or in vivo studies, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock solution that can be diluted into aqueous buffers for experiments.
-
Use a fresh, unopened bottle of anhydrous DMSO to minimize moisture content[1][4][5].
-
Weigh the desired amount of this compound powder in a sterile, sealable container.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Seal the container and vortex thoroughly.
-
If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution[1].
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1][4].
Visual Guides
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Mechanism of action of this compound as a non-competitive NMDA receptor antagonist.
References
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (-)-Dizocilpine maleate (MK-801) in their experiments, with a specific focus on understanding and preventing excitotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-801?
A1: this compound, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Glutamate is the primary excitatory neurotransmitter in the brain, and the NMDA receptor is a key glutamate receptor.[2] MK-801 binds inside the ion channel of the NMDA receptor, thereby blocking the influx of ions like calcium (Ca2+) and preventing further neuronal depolarization.[2] This action is "use-dependent," meaning the channel must be opened by an agonist (like glutamate or NMDA) before MK-801 can bind and exert its blocking effect.[2][3]
Q2: MK-801 is an NMDA antagonist, so why am I observing neuronal death in my experiments?
A2: While MK-801 is widely used to prevent excitotoxicity caused by excessive glutamate or NMDA administration,[4][5] it can paradoxically induce neuronal damage and degeneration on its own, particularly at higher doses.[6][7] This neurotoxic effect is not mediated by the typical excitotoxic pathway but is instead associated with increased production of nitric oxide (NO) and reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6][8] This damage has been observed in specific brain regions, such as the retrosplenial and posterior cingulate cortex.[6][7]
Q3: How can I prevent or mitigate the neurotoxic effects of MK-801 itself?
A3: To counteract the specific neurotoxicity induced by MK-801, co-administration with inhibitors of nitric oxide synthase (NOS) has proven effective. For instance, the non-specific NOS inhibitor Nω-nitro-L-arginine methyl ester (L-NAME) has been shown to prevent MK-801-induced neuronal cell death by reducing the production of NO and ameliorating the associated increase in glucose utilization.[6] Careful dose selection is also critical; using the lowest effective dose for NMDA receptor blockade can help avoid these off-target toxic effects.[9]
Q4: What is the difference between MK-801's neuroprotective and neurotoxic doses?
A4: The effective dose of MK-801 is highly dependent on the experimental goal, animal model, and administration route.
-
Neuroprotection: For protecting against excitotoxin-induced damage in rats, intraperitoneal (i.p.) doses of 1-10 mg/kg have been shown to be effective.[4][5]
-
Cognitive Impairment Models: To induce cognitive deficits for research purposes, lower doses are typically used. Systemic injections in rats at doses of 0.05, 0.1, or 0.2 mg/kg result in peak extracellular brain concentrations of 6, 14, or 34 nM, respectively, which are sufficient to cause learning impairments.[10] Doses up to 0.1 mg/kg are often used to avoid inducing hyperlocomotion, which can confound behavioral test results.[9][11]
-
Neurotoxicity: Higher doses, often overlapping with the upper range of neuroprotective doses, are more likely to induce the paradoxical neuronal damage.[7]
It is crucial to conduct dose-response studies for your specific model and experimental conditions.
Troubleshooting Guide
Problem 1: Inconsistent results in behavioral studies using MK-801.
-
Possible Cause: State-dependency of memory. The cognitive and physiological state of the animal during memory encoding and retrieval can influence performance. If MK-801 is administered only before the encoding phase, the different physiological state during the drug-free retrieval phase can impair performance, confounding the interpretation of the drug's effect on memory consolidation.[12]
-
Solution: To control for state-dependent effects, especially in long-term memory tasks, ensure the animal is in the same drug state during both the learning/encoding phase and the testing/retrieval phase. This may involve administering MK-801 (or vehicle) before both sessions.[12]
Problem 2: High variability in in vitro excitotoxicity assays.
-
Possible Cause 1: Neuronal culture maturity. Primary neurons must mature sufficiently in vitro to express a robust population of NMDA receptors, making them susceptible to excitotoxic insults. For example, cortical cultures from E14-E18 mice typically require about 14 days in vitro (DIV) to become reliably responsive to an NMDA challenge.[13]
-
Solution 1: Standardize the culture age for all experiments. Test cultures at various DIV (e.g., 10, 12, 14) to determine the optimal window for consistent excitotoxic responses in your specific protocol.
-
Possible Cause 2: Culture medium components. The presence of glutamate, aspartate, or glycine in the culture medium can interfere with the experiment by pre-activating NMDA receptors.[14]
-
Solution 2: For the duration of the excitotoxicity experiment, use a minimal, defined medium that is free from these amino acids to ensure that the observed effects are due to the applied excitotoxin.[14]
Quantitative Data Summary
Table 1: In Vivo Dose-Response Data for MK-801 in Rodent Models
| Experimental Goal | Species | Dose Range | Route | Observed Effect | Citation(s) |
| Neuroprotection (vs. NMDA/Quinolinate) | Rat | 1 - 10 mg/kg | i.p. | Prevention of neuronal degeneration | [4][5] |
| Learning Impairment | Rat | 0.05 - 0.2 mg/kg | i.p. | Dose-dependent impairment in Morris water maze | [10] |
| Cognitive Impairment | Mouse | 0.1 - 0.15 mg/kg | i.p. | Amnestic effect and increased locomotor activity | [9] |
| Inducing Neuronal Damage | Rat | Not specified, but effective neuroprotective doses can cause damage | i.p. | Degeneration in retrosplenial cortex and other regions | [7] |
Table 2: In Vitro Experimental Parameters for Excitotoxicity Studies
| Parameter | Condition | Rationale | Citation(s) |
| Cell Model | Rat Primary Neurons | High physiological relevance for excitotoxicity studies. | [15][16] |
| Inducer | L-Glutamate | The endogenous agonist used to trigger excitotoxic cascade. | [15][17] |
| Glutamate Concentration | 20 - 80 µM | Induces significant, dose-dependent cell death in human stem cell-derived neurons. | [17] |
| MK-801 Co-administration | Simultaneous with Glutamate | Allows for direct assessment of MK-801's ability to block the excitotoxic insult. | [17] |
| Assessment Time | 24 hours post-insult | Sufficient time for delayed neuronal death pathways to manifest. | [16][17] |
| Validation Methods | Cell Viability (e.g., MTT), LDH Release | Quantifies cell death and membrane integrity. | [14][15][16] |
Visualized Pathways and Workflows
Caption: Signaling pathway for paradoxical neurotoxicity induced by high-dose MK-801.
Caption: Standard experimental workflow for evaluating neuroprotective agents in vitro.
Caption: Logical relationship between MK-801 dosage and its primary biological effects.
Detailed Experimental Protocol
Protocol: In Vitro Assessment of MK-801 Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol provides a general framework. Researchers must optimize concentrations and timings for their specific cell type and culture conditions.
-
Cell Culture:
-
Plate primary cortical or hippocampal neurons on poly-D-lysine-coated plates at an appropriate density.
-
Culture the neurons for 12-14 days in a suitable growth medium (e.g., Neurobasal medium supplemented with B27) to allow for maturation and synapse formation.[13]
-
-
Preparation of Solutions:
-
MK-801 Stock: Prepare a concentrated stock solution of this compound in sterile water or DMSO. Dilute to final working concentrations in the assay medium immediately before use.
-
Glutamate Stock: Prepare a concentrated stock solution of L-glutamic acid in a sterile, buffered solution (e.g., HEPES-buffered saline).
-
Assay Medium: Use a minimal essential medium (e.g., HBSS or a custom artificial cerebrospinal fluid) without glutamate, aspartate, or glycine to avoid confounding effects.[14]
-
-
Treatment:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with the assay medium.
-
Add the assay medium containing the desired concentrations of MK-801 (or vehicle control). Some protocols call for a pre-incubation period (e.g., 30-60 minutes) with the test compound before adding the excitotoxin.[15] Other protocols add them simultaneously.[17]
-
Add L-glutamate to the wells to achieve the final desired concentration (e.g., 20-100 µM). Include a "no glutamate" control group.
-
Return the plates to the incubator (37°C, 5% CO2) for the desired exposure duration. A brief, high-concentration pulse (e.g., 15-30 minutes) followed by a return to normal medium, or a continuous low-concentration exposure (e.g., 24 hours) can be used.[14]
-
-
Assessment of Cell Viability (24 hours post-glutamate exposure):
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. Increased LDH activity corresponds to decreased cell viability. This is a common method for quantifying cytotoxicity.[15][16]
-
MTT/MTS Assay: Quantify cellular metabolic activity, which serves as a proxy for cell viability. Viable cells reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[14]
-
Cell Counting/Imaging: Use vital dyes (e.g., Trypan Blue for dead cells, Calcein-AM for live cells) and microscopy to visualize and count the number of living versus dead neurons.
-
-
Data Analysis:
-
Normalize the data. For LDH assays, express results as a percentage of the "maximum LDH release" control (cells lysed with a detergent). For viability assays, express results as a percentage of the vehicle-treated, no-glutamate control.
-
Compare the viability of cells treated with glutamate alone to those co-treated with glutamate and MK-801 using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in viability in the MK-801 co-treated group indicates a neuroprotective effect.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation | Journal of Neuroscience [jneurosci.org]
- 6. Investigation of Mechanisms for MK-801-Induced Neurotoxicity Utilizing Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 12. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Various facets of excitotoxicity [explorationpub.com]
- 15. innoprot.com [innoprot.com]
- 16. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 17. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) Behavioral Studies in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral effects of (-)-Dizocilpine maleate (MK-801) in mice.
Frequently Asked Questions (FAQs)
Q1: We administered MK-801 to induce hyperlocomotion, but instead observed a decrease in movement and periods of immobility. What could be the cause?
A1: This is a known paradoxical effect of MK-801 at very low doses. While moderate to high doses (e.g., 0.1 mg/kg and above) typically induce hyperlocomotion, very low doses (e.g., 0.02 mg/kg) can lead to behavioral inhibition, including reduced locomotion, rearing, and grooming, which are replaced by periods of immobility.[1][2][3] This highlights a complex dose-response relationship for MK-801.[2][4]
Q2: We are observing significant variability in the behavioral responses to the same dose of MK-801 across our mice. What factors could contribute to this?
A2: Several factors can influence the behavioral effects of MK-801, leading to variability. These include:
-
Mouse Strain: Different mouse strains exhibit differential dose-response relationships to MK-801. For instance, an increase in locomotor activity was seen in CD-1 mice at 0.5 mg/kg, while BALB/c and C57BL/6J mice showed similar effects at 0.32 mg/kg.[3]
-
Age: The age of the mice can significantly impact their sensitivity to MK-801. Aged mice (12-month old) have been shown to display more pronounced stereotypy at doses of 0.15 mg/kg and higher compared to young mice (1-month old).[5]
-
Sex: Sex differences in response to MK-801 have been reported.[6] For example, subchronic treatment with MK-801 increased stereotypy in female rats but not in males.[7][8]
-
Housing and Testing Conditions: Environmental factors can also contribute to variability. It is crucial to maintain consistent housing and testing conditions across all experimental groups.[9][10]
Q3: At what dose does MK-801 typically impair cognition without causing significant motor side effects?
A3: A dose of approximately 0.1 mg/kg (administered subcutaneously or intraperitoneally) is often cited as effective for inducing cognitive impairment in rodents without causing significant sensorimotor impairments or signs of intoxication.[9][10] However, even at this dose, some effects on locomotor activity may be observed depending on the mouse strain and specific experimental conditions.[1][11] For instance, in C57BL/6J mice, a dose as low as 0.05 mg/kg has been shown to impair spontaneous alternation in the Y-maze without affecting locomotion.[11][12]
Q4: We are using automated beam detection systems to measure locomotion and are getting confusing results, especially at higher doses of MK-801. Why might this be?
A4: At higher doses (typically above 0.3 mg/kg), MK-801 induces stereotyped behaviors, such as head weaving and body rolling.[13] These abnormal movements can be incorrectly recorded as locomotion by automated beam detection systems, leading to an overestimation of locomotor activity.[4] It is therefore crucial to analyze locomotion and stereotypy in parallel, often through video recording and manual scoring, to accurately interpret the behavioral effects of higher doses of MK-801.[4]
Q5: Does the timing of behavioral testing after MK-801 administration matter?
A5: Yes, the time course of MK-801's effects is an important consideration. The onset and duration of hyperlocomotion and stereotypy are dose-dependent. At higher doses, a phase of stereotypy may precede the hyperlocomotion phase.[4] Therefore, the time window chosen for analysis can significantly impact the apparent dose-response curve.[4] It is recommended to conduct time-course studies to determine the optimal window for observing the desired behavioral effect in your specific experimental paradigm.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected locomotor activity.
| Potential Cause | Troubleshooting Step |
| Dose-related paradoxical effects | Review your dosing regimen. Very low doses (<0.05 mg/kg) can suppress locomotion.[2] Consider a dose-response study to establish the optimal dose for your desired effect. |
| Mouse strain variability | Ensure you are using a consistent mouse strain. Be aware that different strains have different sensitivities to MK-801.[3] |
| Confounding stereotyped behavior | At doses >0.3 mg/kg, supplement automated tracking with manual scoring of stereotypy to differentiate from true locomotion.[4] |
| Age and sex differences | Ensure your experimental groups are balanced for age and sex, or analyze these variables separately as they can influence locomotor responses.[5][6] |
Issue 2: Difficulty in replicating cognitive impairment findings.
| Potential Cause | Troubleshooting Step |
| Inappropriate dose selection | A dose of ~0.1 mg/kg is a good starting point for cognitive impairment without major motor effects.[9][10] However, the optimal dose may vary. A dose as low as 0.05 mg/kg can be effective in some strains like C57BL/6J.[11] |
| State-dependent learning effects | The drug state of the animal during memory encoding and retrieval can influence performance. If MK-801 is given only before the acquisition phase, the impairment observed during testing (in a drug-free state) might be due to a change in the internal state rather than a true memory deficit.[14][15] Consider administering MK-801 before both training and testing to control for state-dependency.[14] |
| Task sensitivity | Some cognitive tasks may be more sensitive to MK-801 than others. For example, once the Morris water maze task is acquired, it can be insensitive to MK-801 at doses up to 0.1 mg/kg.[9][10] |
Issue 3: Unexpected effects on social behavior.
| Potential Cause | Troubleshooting Step |
| Dose-dependent effects on sociability | MK-801 can have complex, dose-dependent effects on social interaction. Low doses (e.g., 0.1 mg/kg) can reduce social investigation.[16] Doses around 0.12 and 0.15 mg/kg have been shown to decrease sociability.[1][3] At 0.3 mg/kg, mice may no longer show a preference for a stranger mouse over an empty cage.[17] |
| General motor or cognitive impairment | Ensure that the observed social deficits are not a secondary consequence of hyperlocomotion, stereotypy, or general cognitive disruption.[16] Analyze other behaviors in parallel. |
Data Presentation
Table 1: Dose-Dependent Behavioral Effects of Acute MK-801 Administration in Mice
| Dose (mg/kg) | Locomotor Activity | Stereotypy | Spontaneous Alternation (Y-Maze) | Social Interaction | Self-Grooming | Other Observed Effects |
| 0.02 | Decreased/Inhibited[2][3] | Not reported | Not reported | Not reported | Decreased/Inhibited[3] | Periods of immobility[2][3] |
| 0.05 | No significant effect[11][12] | Not observed[5] | Impaired[11][12] | Not reported | Not reported | - |
| 0.1 | No significant effect or slight increase[1][3][11] | Not observed[5] | Impaired[1][3][11] | Reduced investigation[16] | Slight, non-significant increase[1][3] | - |
| 0.12 | Increased[1][3] | Not reported | Impaired | Decreased sociability[1][3] | Slight, non-significant increase[1][3] | Increased impulsivity (cliff avoidance)[1][3] |
| 0.15 | Increased[18] | Observed[5] | Impaired | Decreased sociability[3] | Not reported | - |
| 0.2 | Increased | Observed[5] | Impaired | Not reported | Decreased[1][3] | Increased impulsivity (cliff avoidance)[1][3] |
| 0.3 | Increased[11] | Observed[1][3][5] | Impaired | Decreased social preference[17] | Decreased[1][3] | Increased impulsivity (cliff avoidance)[1][3] |
| >0.5 | Increased, but can be confounded by stereotypy[13] | Pronounced (head weaving, body rolling)[13] | - | - | - | Ataxia, salivation[13] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity (Open Field Test)
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-reflective material. The arena should be equipped with an automated activity monitoring system (e.g., infrared beams) or a video camera for manual scoring.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer MK-801 or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common pre-treatment time is 30 minutes before placing the mouse in the arena.[11]
-
Testing: Gently place the mouse in the center of the open field and allow it to explore freely for a specified duration (e.g., 30 minutes).[11]
-
Data Analysis: Measure parameters such as total distance traveled, time spent moving, and activity in different zones of the arena (center vs. periphery). For higher doses, it is advisable to also manually score stereotyped behaviors from video recordings.
Protocol 2: Assessment of Spatial Working Memory (Y-Maze Spontaneous Alternation)
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) at a 120° angle from each other.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer MK-801 or vehicle 30 minutes prior to the test.[12]
-
Testing: Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Data Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms (e.g., ABC, CAB). The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. The total number of arm entries is also recorded as a measure of general activity.[12]
Protocol 3: Assessment of Social Behavior (Three-Chamber Social Approach Test)
-
Apparatus: A rectangular three-chambered box. The outer chambers contain small wire cages to hold "stranger" mice.
-
Acclimation: Habituate the test mouse to the center chamber for a period (e.g., 5-10 minutes) before the test begins.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. The other side chamber's cage remains empty. Place the test mouse in the center chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).
-
Social Novelty Phase: Introduce a second, novel "stranger" mouse into the previously empty cage. The test mouse is then allowed to explore the chambers again for a set time (e.g., 10 minutes), choosing between the now familiar mouse and the novel one.
-
Drug Administration: MK-801 or vehicle is typically administered before the sociability phase.
-
Data Analysis: Measure the time spent in each chamber and the time spent sniffing each wire cage. A sociability index and a social novelty preference index can be calculated.
Mandatory Visualizations
Caption: General experimental workflow for behavioral testing with MK-801.
Caption: Simplified signaling pathway of MK-801 action on the NMDA receptor.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical effects of very low dose MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 4. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sexually dimorphic effects of morphine and MK-801: sex steroid-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Sex-specific effects of subchronic NMDA receptor antagonist MK-801 treatment on hippocampal gamma oscillations [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 12. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disruption of social approach by MK-801, amphetamine, and fluoxetine in adolescent C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (-)-Dizocilpine Maleate (MK-801) Experiments
Welcome to the technical support center for researchers utilizing (-)-Dizocilpine maleate (MK-801). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in the behavioral effects of MK-801 between animals?
A1: Inconsistent behavioral outcomes are a common challenge and can be attributed to several factors:
-
Dose-Response Relationship: MK-801 exhibits a complex, often biphasic, dose-response curve. Low doses may induce hypoactivity, while higher doses typically cause hyperlocomotion, stereotypy, and ataxia.[1][2][3][4] It is crucial to perform a dose-response study to determine the optimal dose for the desired effect in your specific experimental paradigm.
-
Animal Strain, Sex, and Age: The behavioral effects of MK-801 can vary significantly between different rodent strains, sexes, and developmental stages.[1][2][5] For instance, female rats have been shown to have significantly higher plasma levels of MK-801 compared to males.[6]
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) affects the pharmacokinetics of MK-801, leading to different peak brain concentrations and behavioral effects.[1][6] The timing of behavioral testing relative to drug administration is also critical.[2]
-
Habituation and Environmental Factors: Allowing animals to habituate to the testing environment before drug administration can reduce variability. Stress and other environmental factors can also influence behavioral responses.
Q2: My MK-801 solution appears to have precipitated. How can I ensure proper solubilization and stability?
A2: this compound has specific solubility characteristics that must be considered:
-
Solubility: It is sparingly soluble in aqueous buffers.[7][8] For in vivo studies, it is often dissolved in saline. For in vitro stock solutions, organic solvents like DMSO or ethanol are recommended.[7][9]
-
Preparation of Aqueous Solutions: To maximize solubility in aqueous buffers for in vitro assays, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[7][8]
-
Storage: For long-term storage, the solid compound should be stored at -20°C.[9] Stock solutions in organic solvents can be stored at -80°C for up to a year.[9] Aqueous solutions are not recommended for storage for more than one day.[7][8] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]
Q3: I am not observing the expected blockade of NMDA receptor currents in my electrophysiology experiments.
A3: This could be due to several factors related to the mechanism of action of MK-801:
-
Use-Dependent Blockade: MK-801 is an open-channel blocker, meaning the NMDA receptor channel must be activated (opened) by an agonist like glutamate or NMDA for MK-801 to bind within the ion channel and exert its blocking effect.[10][11][12] Ensure that your protocol includes agonist application to activate the receptors.
-
Magnesium Influence: Magnesium ions (Mg²⁺) also block the NMDA receptor channel in a voltage-dependent manner.[13] The presence of Mg²⁺ can prevent MK-801 from binding.[9] Conversely, Mg²⁺ can accelerate the recovery from MK-801 blockade in the presence of an agonist.[13] Consider the concentration of Mg²⁺ in your recording solutions.
-
Intracellular Application: While some studies have included MK-801 in the intracellular pipette solution, its effective affinity is much lower when applied intracellularly compared to extracellularly.[14]
Troubleshooting Guides
Inconsistent Behavioral Results
| Symptom | Possible Cause | Recommended Solution |
| High variability in locomotor activity | Dose is on a steep part of the dose-response curve. | Conduct a detailed dose-response study (e.g., 0.05, 0.1, 0.3 mg/kg) to identify a dose that produces a consistent effect.[2][15] |
| No effect or opposite effect observed | Dose is too low or in the hypoactive range.[3] | Increase the dose systematically. Review literature for appropriate dose ranges for your specific animal model and behavioral paradigm.[1][4] |
| Sex-dependent differences in results | Pharmacokinetic differences between males and females.[5][6] | Analyze data for each sex separately. Consider using only one sex for a given study to reduce variability. |
| Results differ from published studies | Differences in animal strain or age. | Ensure your animal model specifications (strain, age, sex) match those of the cited literature. If not, establish baseline behavioral responses for your specific model. |
| Ataxia or stereotypy interfering with cognitive tasks | Dose is too high, causing motor side effects. | Reduce the dose to a level that does not produce confounding motor impairments. Doses up to 0.1 mg/kg are less likely to induce stereotypy or hyperlocomotion.[1][4] |
Issues with Receptor Binding Assays
| Symptom | Possible Cause | Recommended Solution |
| Low specific binding of [³H]MK-801 | Inadequate receptor activation. | Ensure the presence of saturating concentrations of glutamate and a co-agonist like glycine or D-serine in the assay buffer to open the NMDA receptor channel.[16][17][18] |
| High non-specific binding | [³H]MK-801 binding to other sites. | Define non-specific binding using a high concentration of a non-labeled NMDA receptor channel blocker like phencyclidine (PCP) or unlabeled MK-801.[18][19] |
| Inconsistent Kᵢ values | pH of the assay buffer. | The binding kinetics of MK-801 are pH-sensitive. Maintain a consistent and appropriate pH (typically 7.4) for your assay buffer.[17] |
| Low radioligand counts | Improper filtration or washing. | Ensure rapid filtration and adequate washing of the filters to separate bound from free radioligand without causing significant dissociation. |
Quantitative Data Summary
Table 1: Binding Affinity of Dizocilpine (MK-801)
| Parameter | Value | Preparation | Reference |
| Kᵢ | 30.5 nM | [7] | |
| Kₐ | 37.2 nM | Rat brain membranes | [9] |
| IC₅₀ (vs. NMDA-induced [³H]NE release) | 20 nM | Hippocampus | [9] |
| IC₅₀ (vs. [³H]TCP binding) | 9 nM | Hippocampus | [9] |
Table 2: Pharmacokinetics of (+)-MK-801 in Rats
| Dose (mg/kg) | Route | Peak Brain ECF Concentration (nM) | Reference |
| 0.05 | Systemic Injection | 6 | [15][20] |
| 0.1 | Systemic Injection | 14 | [15][20] |
| 0.2 | Systemic Injection | 34 | [15][20] |
Experimental Protocols
Protocol 1: ³H-MK-801 Radioligand Binding Assay
This protocol is adapted from established methods for measuring ligand activity at the NMDA receptor.[16][17][19]
1. Membrane Preparation:
- Homogenize rat cerebral cortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension and centrifugation multiple times.
- Resuspend the final pellet in assay buffer.
2. Binding Assay:
- In a final volume of 100 µL of Tris-HCl buffer (pH 7.4), combine:
- Aliquots of the membrane preparation (e.g., 0.2 mg protein).
- 5 nM [³H]MK-801.
- Varying concentrations of the test compound.
- Saturating concentrations of glutamate and glycine (e.g., 1 mM each) to stimulate binding.
- For non-specific binding, add 10 µM of unlabeled MK-801 or phencyclidine.
- Incubate for 180 minutes at 25°C.[19]
3. Filtration and Counting:
- Rapidly terminate the assay by vacuum filtration through glass fiber filters.
- Wash the filters multiple times with ice-cold buffer.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine IC₅₀ values using non-linear regression analysis.
- Calculate Kᵢ values using the Cheng-Prusoff equation.
Protocol 2: Induction of Psychosis-Like Behaviors in Mice
This protocol is a general guideline for inducing hyperlocomotion as a model of psychosis-like behavior.
1. Animals:
- Use adult male C57BL/6J mice. Acclimate the animals to the housing facility for at least one week before the experiment.
2. Drug Preparation:
- Dissolve this compound in sterile 0.9% NaCl (saline) to the desired concentration (e.g., for a 0.1 mg/kg dose, prepare a 0.01 mg/mL solution).
3. Experimental Procedure:
- Handle the mice for several days before the experiment to reduce stress.
- On the test day, allow the mice to habituate to the open field arena for 30 minutes.
- Administer MK-801 (e.g., 0.1-0.3 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[2]
- Place the mice back into the open field arena immediately after injection.
- Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated tracking system.
4. Data Analysis:
- Analyze locomotor activity in time bins (e.g., 5-minute intervals).
- Compare the total distance traveled and other behavioral parameters between the MK-801 and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: NMDA Receptor signaling and MK-801 blockade mechanism.
Caption: Workflow for a typical MK-801 behavioral experiment.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 3. Paradoxical effects of very low dose MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Dizocilpine - Wikipedia [en.wikipedia.org]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular MK801 does not fully block NMDA receptors – Gray Lab [graylab.ucdavis.edu]
- 15. Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (-)-Dizocilpine Maleate (MK-801) and Phencyclidine (PCP): A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and physiological effects of two potent N-methyl-D-aspartate (NMDA) receptor antagonists: (-)-Dizocilpine maleate (MK-801) and phencyclidine (PCP). This document synthesizes experimental data on their receptor binding affinities, behavioral effects, and neurotoxicity, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Both this compound, a dibenzocycloheptene derivative, and phencyclidine, an arylcyclohexylamine, are non-competitive antagonists that bind to a site within the ion channel of the NMDA receptor.[1] Their actions disrupt the normal flow of ions, leading to a range of effects on the central nervous system. While they share this primary mechanism of action, notable differences in their pharmacology and resulting physiological and behavioral outcomes are critical for their application in research and potential therapeutic development.
Receptor Binding Affinity
The primary target for both MK-801 and PCP is the NMDA receptor. However, their affinity for this and other receptors varies, which may contribute to their distinct pharmacological profiles. MK-801 is a highly potent and selective ligand for the NMDA receptor, whereas PCP interacts with a broader range of targets, including sigma receptors and dopamine transporters.[2][3][4]
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Brain Region | Reference |
| This compound (MK-801) | NMDA Receptor | 30.5 | Rat Brain Membranes | [5] |
| Phencyclidine (PCP) | NMDA Receptor | 59 | Rat Brain Homogenate | [3] |
| Phencyclidine (PCP) | Sigma-2 Receptor | 136 | PC12 Cells | [3] |
| Phencyclidine (PCP) | Serotonin Transporter | 2,234 | Rat Brain Homogenate | [3] |
| Phencyclidine (PCP) | Dopamine D2 Receptor | >10,000 | Rat Brain Homogenate | [3] |
Behavioral Effects
The administration of MK-801 and PCP in animal models induces a range of behavioral changes, including alterations in locomotor activity, sensorimotor gating (measured by prepulse inhibition), and cognitive functions like working memory. These effects are often used to model symptoms of neuropsychiatric disorders such as schizophrenia.
Locomotor Activity
Both compounds are known to induce hyperlocomotion in rodents. However, the potency and dose-response relationships can differ.
| Compound | Animal Model | Dose | Effect | Reference |
| This compound (MK-801) | Mice | 0.5 mg/kg | Dose-dependent inhibition of rotarod ability (ED50) | [6] |
| This compound (MK-801) | Mice | 1.3 mg/kg | Convulsive behavior (CD50) | [6] |
| This compound (MK-801) | Rats | 0.1 and 0.2 mg/kg, s.c. | Increased locomotor activity | [7] |
| Phencyclidine (PCP) | Rats | 1.5 and 3.0 mg/kg, s.c. | Increased locomotor activity | [7] |
Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, and its disruption is a common finding in schizophrenia. Both MK-801 and PCP reliably disrupt PPI in animal models.
| Compound | Animal Model | Dose | Effect on PPI | Reference |
| This compound (MK-801) | Rats | 0.10 mg/kg, s.c. | Disruption of PPI | [8] |
| Phencyclidine (PCP) | Rats | 0.5, 1.0, or 2.0 mg/kg, s.c. | Disruption of PPI | [8] |
Working Memory
Sub-chronic administration of PCP has been shown to impair working memory in rats, an effect not replicated with MK-801 under similar experimental conditions.[2] This suggests that non-NMDA receptor mechanisms may contribute to the cognitive deficits induced by PCP.
Neurotoxicity
A significant concern with the use of NMDA receptor antagonists is the potential for neurotoxicity, often referred to as "Olney's lesions," characterized by vacuolization in neurons of the retrosplenial and posterior cingulate cortices.[9]
| Compound | Animal Model | Dose | Neurotoxic Effect | Reference |
| This compound (MK-801) | Mice | 0.5 and 1.0 mg/kg, s.c. | Induction of intracytoplasmic vacuoles in pyramidal neurons | [10] |
| This compound (MK-801) | Rats | 10 mg/kg, s.c. | Necrosis in a small population of cortical neurons | [11] |
| Phencyclidine (PCP) | Perinatal Rats | 10.85 µmol/kg (PD50) | Neuroprotective against NMDA-induced neurotoxicity | [12] |
Interestingly, while high doses of MK-801 are associated with neurotoxicity, PCP has demonstrated neuroprotective effects against NMDA-induced excitotoxicity in perinatal rats, with a 50% protective dose (PD50) of 10.85 µmol/kg.[12] MK-801 was found to be approximately 14 times more potent in this neuroprotective paradigm.[12]
Experimental Protocols
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Objective: To assess sensorimotor gating by measuring the inhibitory effect of a weak prestimulus (prepulse) on the startle response to a strong stimulus (pulse).
Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Stimuli: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: The pulse is preceded by a weak, non-startling acoustic stimulus (e.g., 3-12 dB above background). The interstimulus interval between the prepulse and the pulse is typically between 30 and 500 ms.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer the test compound (MK-801, PCP, or vehicle) at the appropriate dose and route of administration prior to the test session, allowing for sufficient time for the drug to take effect. For example, subcutaneous injections of MK-801 (e.g., 0.1 mg/kg) or PCP (e.g., 0.5-2.0 mg/kg) can be given 30 minutes before testing.[8]
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100].
T-Maze Spontaneous Alternation Task for Working Memory
Objective: To assess spatial working memory based on the innate tendency of rodents to alternate arm choices in a T-maze.
Apparatus: A T-shaped maze with a starting arm and two goal arms.
Procedure:
-
Habituation: Allow the animal to explore the T-maze freely for a set period (e.g., 5-10 minutes) for one or two days prior to testing to reduce novelty-induced stress.
-
Forced-Choice Trial (Sample Phase): Place the animal in the start arm and force it to enter one of the goal arms (e.g., by blocking the other arm). The animal remains in this arm for a short period (e.g., 30 seconds).
-
Delay Interval: Remove the animal from the maze for a specific delay period (e.g., 15 seconds to several minutes).
-
Free-Choice Trial (Test Phase): Place the animal back in the start arm with both goal arms now accessible.
-
Scoring: A correct choice is recorded if the animal enters the previously unvisited arm. The percentage of correct alternations is calculated.
-
Drug Administration: For studies investigating the effects of sub-chronic drug administration, rats may be treated for a period of time (e.g., 7 days) with either PCP (e.g., 5 mg/kg, i.p.) or MK-801 (e.g., 0.5 mg/kg, i.p.) before being tested in a drug-free state.[2]
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The binding of MK-801 and PCP to the NMDA receptor blocks the influx of Ca2+, which is a critical second messenger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Phencyclidine and dizocilpine modulate dopamine release from rat nucleus accumbens via sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phencyclidine and MK-801: a behavioral and neurochemical comparison of their interactions with dihydropyridine calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maturation of locomotor and Fos responses to the NMDA antagonists, PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time course of prepulse inhibition disruption induced by dopamine agonists and NMDA antagonists: effects of drug administration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-801 neurotoxicity in cupric silver-stained sections: lesion reconstruction by 3-dimensional computer image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (-)-Dizocilpine Maleate Versus Other NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (-)-Dizocilpine maleate (MK-801), a potent and highly selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other notable NMDA antagonists such as Ketamine, Memantine, and Phencyclidine (PCP). The comparison is based on key performance indicators including binding affinity, in vivo potency in neuroprotection and anticonvulsant activity, supported by experimental data from various scientific studies.
Executive Summary
Data Presentation: Comparative Efficacy of NMDA Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and in vivo potency of this compound and other selected NMDA antagonists.
Table 1: Comparative Binding Affinity for the NMDA Receptor
| Compound | Ki (nM) | IC50 (nM) | Species/Tissue | Radioligand | Reference(s) |
| This compound (MK-801) | 37.2 | 20 (hippocampus) | Rat brain membranes | [3H]MK-801 | [1] |
| Phencyclidine (PCP) | 117 | - | Rat striatal homogenate | [3H]MK-801 | [2] |
| Ketamine | 530 | 430 (hippocampal neurons) | Rat brain homogenate / Rat hippocampal neurons | [3H]MK-801 | [3][4] |
| Memantine | 1040 | 1040 (hippocampal neurons) | Rat hippocampal neurons | - | [4] |
| Lanicemine (AZD6765) | 560 - 2100 | 4000 - 7000 (CHO cells) | - | - | [5] |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.
Table 2: Comparative In Vivo Anticonvulsant Potency
| Compound | ED50 (mg/kg) | Animal Model | Route of Administration | Seizure Induction Method | Reference(s) |
| This compound (MK-801) | 0.2 | Mouse | Intravenous | N-methyl-DL-aspartic acid (NMDLA) | [6] |
| This compound (MK-801) | 1.4 | Rat | Intraperitoneal | Prolonged Status Epilepticus | [7] |
| Phencyclidine (PCP) | - | - | - | - | - |
| Ketamine | <2 | - | - | Maximal Electroshock (MES) | [8] |
| Memantine | 2-4 (Therapeutic Index) | Mouse | - | Maximal Electroshock (MES) | [8] |
ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assay for NMDA Receptor Affinity
This assay determines the binding affinity of a compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand, typically [3H]MK-801.
Protocol:
-
Membrane Preparation: Rat cerebral cortical membranes are prepared by homogenizing the tissue in an ice-cold buffer (e.g., 5 mM Tris-HCl, pH 7.4) and centrifuging to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the unlabeled antagonist being tested.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Model of Neuroprotection: Focal Cerebral Ischemia
This model is used to evaluate the neuroprotective efficacy of NMDA antagonists in a stroke-like condition.
Protocol:
-
Animal Model: An adult rat is anesthetized, and focal cerebral ischemia is induced by occluding the middle cerebral artery (MCAO). This can be achieved by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
Drug Administration: The NMDA antagonist or a vehicle control is administered at a specific time point before or after the induction of ischemia. The route of administration can be intravenous or intraperitoneal.
-
Monitoring: Physiological parameters such as body temperature and cerebral blood flow are monitored throughout the experiment.
-
Assessment of Infarct Volume: After a predetermined survival period (e.g., 24 hours), the animal is euthanized, and the brain is removed. The brain is then sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to visualize the infarcted tissue.
-
Data Analysis: The volume of the infarct is quantified using image analysis software. The neuroprotective effect of the antagonist is determined by comparing the infarct volume in the treated group to the vehicle-treated control group. The ED50 for neuroprotection can be calculated from a dose-response curve.
Mandatory Visualizations
NMDA Receptor Signaling Pathways
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: In Vivo Neuroprotection Workflow.
Discussion and Conclusion
The data presented in this guide highlight the superior in vitro potency of this compound (MK-801) as an NMDA receptor antagonist. This high affinity translates to potent in vivo effects in preclinical models. However, the clinical development of MK-801 was halted due to its severe adverse effects, including the induction of neuronal vacuolization (Olney's lesions) and psychotomimetic symptoms.[9]
In contrast, other NMDA antagonists with lower affinity have found clinical utility. Memantine, with its moderate affinity and fast unblocking kinetics, is used in the treatment of Alzheimer's disease. Ketamine, although also associated with psychotomimetic effects, has a shorter half-life and is used as a dissociative anesthetic and more recently as a rapid-acting antidepressant. The comparative data underscores a critical principle in drug development: high potency at a target does not always translate to a viable therapeutic agent. The kinetic properties of binding and the overall safety profile are equally, if not more, important considerations.
Future research in this area may focus on developing NMDA receptor antagonists with subunit selectivity or those that preferentially target extrasynaptic NMDA receptors, which are thought to be more involved in excitotoxicity, while sparing synaptic receptors crucial for normal neuronal function. This approach may lead to the development of neuroprotective agents with a wider therapeutic window and a more favorable side-effect profile.
References
- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor signaling: death or survival? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-survival signalling from the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Experimental Controls for (-)-Dizocilpine Maleate (MK-801) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental controls for studies involving the non-competitive NMDA receptor antagonist, (-)-Dizocilpine maleate (MK-801). By presenting objective comparisons with alternative compounds and detailing experimental protocols, this document aims to equip researchers with the necessary information to design robust and well-controlled experiments.
Introduction to this compound (MK-801)
This compound, commonly known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to a site within the ion channel of the receptor, thereby blocking the influx of Ca2+ ions and inhibiting receptor activation.[2] Due to its profound effects on neurotransmission, MK-801 is widely used in preclinical research to model psychotomimetic states, study the role of NMDA receptors in learning and memory, and investigate potential neuroprotective strategies.[1][2][3] The selection of appropriate experimental controls is paramount to ensure the validity and interpretability of data generated from MK-801 studies.
Experimental Controls
Appropriate controls are essential for differentiating the specific effects of MK-801 from non-specific effects of the experimental procedures.
Negative Controls
The most crucial negative control is the vehicle used to dissolve and administer MK-801. The vehicle should be administered to a separate group of animals using the same route, volume, and schedule as the MK-801 treatment. The most common vehicle for MK-801 is sterile 0.9% saline solution .[4][5][6][7]
Positive Controls and Alternative NMDA Receptor Antagonists
To confirm that the observed effects are indeed due to NMDA receptor antagonism, researchers can employ positive controls or compare the effects of MK-801 with other NMDA receptor antagonists. These alternatives can also be valuable for dissociating the specific effects of MK-801 from broader class effects of NMDA receptor blockade.
Table 1: Comparison of this compound (MK-801) with Alternative NMDA Receptor Antagonists
| Compound | Mechanism of Action | Common In Vivo Dose Range (Rodents) | Key Behavioral Effects | Notes |
| This compound (MK-801) | Non-competitive, uncompetitive open-channel blocker | 0.05 - 0.3 mg/kg (i.p.) | Hyperlocomotion, stereotypy, deficits in learning and memory (e.g., novel object recognition, Y-maze), social withdrawal.[4][8][9] | High affinity and slow off-rate. Can induce psychotomimetic-like behaviors. |
| Ketamine | Non-competitive, uncompetitive open-channel blocker | 5 - 30 mg/kg (i.p.) | Anesthesia at higher doses. At sub-anesthetic doses, produces hyperlocomotion, antidepressant-like effects, and cognitive deficits.[4] | Faster onset and shorter duration of action compared to MK-801. Clinically used as an anesthetic and antidepressant. |
| Phencyclidine (PCP) | Non-competitive, uncompetitive open-channel blocker | 1 - 5 mg/kg (i.p.) | Hyperlocomotion, stereotypy, ataxia, and profound cognitive and social deficits. | One of the first NMDA receptor antagonists to be characterized. High abuse potential. |
| Memantine | Non-competitive, uncompetitive open-channel blocker (low affinity, voltage-dependent) | 5 - 20 mg/kg (i.p.) | Modulates cognitive function, particularly in models of neurodegenerative diseases. Less likely to induce psychotomimetic effects compared to MK-801.[4][10] | Clinically used for the treatment of Alzheimer's disease. Its fast off-rate and voltage dependency are thought to contribute to its better side-effect profile.[11] |
| Dextromethorphan (DXM) | Non-competitive antagonist at the MK-801/PCP site | 10 - 60 mg/kg (i.p.) | At high doses, produces dissociative and hallucinogenic effects. Can induce hyperlocomotion.[12] | Commonly available as a cough suppressant. Its metabolite, dextrorphan, is also an NMDA receptor antagonist.[12] |
| Gacyclidine (GK-11) | Non-competitive NMDA receptor antagonist | 1 - 20 mg/kg | Exhibits neuroprotective effects with potentially lower neurotoxicity than MK-801.[13] | A derivative of tenocyclidine (TCP).[13] |
| AP5 (2-amino-5-phosphonopentanoic acid) | Competitive antagonist at the glutamate binding site | - | Primarily used in in vitro and in situ preparations due to poor blood-brain barrier penetration. | A valuable tool for mechanistic studies in brain slices. |
Experimental Data and Protocols
This section provides quantitative data from key behavioral assays used to characterize the effects of MK-801 and its controls, along with detailed experimental protocols.
Locomotor Activity (Open Field Test)
The open field test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior. MK-801 typically induces hyperlocomotion.
Table 2: Effect of MK-801 on Locomotor Activity in Mice
| Treatment | Dose (mg/kg, i.p.) | Total Distance Traveled (arbitrary units) | Center Time (%) | Reference |
| Vehicle (Saline) | - | 1500 ± 200 | 15 ± 3 | Fictional Data |
| MK-801 | 0.1 | 3500 ± 300 | 12 ± 2 | Fictional Data |
| MK-801 | 0.2 | 5500 ± 400** | 8 ± 1 | Fictional Data |
| Ketamine | 10 | 4200 ± 350** | 10 ± 2 | Fictional Data |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are representative and may vary between studies.
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking system is used for automated data collection.
-
Procedure: a. Habituate the animals to the testing room for at least 30 minutes before the experiment. b. Administer MK-801 or the control substance (e.g., vehicle, ketamine) via the desired route (commonly intraperitoneal, i.p.). c. After a specified pre-treatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena. d. Record the animal's activity for a set duration (e.g., 15-30 minutes). e. Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
Data Analysis: Key parameters include total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.
Learning and Memory (Novel Object Recognition Test)
The novel object recognition (NOR) test assesses recognition memory, which is dependent on the integrity of the hippocampus and cortex. MK-801 is known to impair performance in this task.
Table 3: Effect of MK-801 on Novel Object Recognition in Mice
| Treatment | Dose (mg/kg, i.p.) | Discrimination Index (%) | Reference |
| Vehicle (Saline) | - | 65 ± 5 | Fictional Data |
| MK-801 | 0.1 | 48 ± 6* | Fictional Data |
| MK-801 | 0.2 | 35 ± 7** | Fictional Data |
| Memantine | 10 | 55 ± 5 | Fictional Data |
*p < 0.05, **p < 0.01 compared to Vehicle. Discrimination Index = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time) x 100. A value of 50% indicates no preference.
-
Apparatus: An open field arena. Two sets of identical objects and one set of novel objects are required. The objects should be of similar size and material but differ in shape and appearance.
-
Procedure: a. Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes. b. Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer MK-801 or control substance 30 minutes prior to this phase. Place the animal in the arena and allow it to explore the objects for a set duration (e.g., 5-10 minutes). c. Testing Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object for a set duration (e.g., 5 minutes).
-
Data Analysis: The primary measure is the discrimination index, which reflects the animal's preference for the novel object.
Social Interaction (Three-Chamber Social Interaction Test)
This test assesses social preference and social novelty preference, which are often impaired in models of psychiatric disorders.
Table 4: Effect of MK-801 on Social Interaction in Mice
| Treatment | Dose (mg/kg, i.p.) | Time in Social Chamber (%) | Time with Novel Mouse (%) | Reference |
| Vehicle (Saline) | - | 70 ± 6 | 68 ± 5 | Fictional Data |
| MK-801 | 0.1 | 52 ± 7 | 51 ± 6 | Fictional Data |
| MK-801 | 0.2 | 45 ± 8 | 47 ± 7 | Fictional Data |
*p < 0.05, **p < 0.01 compared to Vehicle. A value of 50% indicates no preference.
-
Apparatus: A three-chambered box with openings between the chambers. Small wire cages are used to contain the stimulus mice.
-
Procedure: a. Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for 5-10 minutes. b. Sociability Phase: A novel, unfamiliar mouse ("stranger 1") is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The subject mouse is placed in the center chamber and the time spent in each chamber and interacting with each cage is recorded for 10 minutes. c. Social Novelty Phase: A second novel, unfamiliar mouse ("stranger 2") is placed in the previously empty cage. The subject mouse is again placed in the center chamber, and the time spent interacting with "stranger 1" (now familiar) and "stranger 2" (novel) is recorded for 10 minutes.
-
Data Analysis: The primary measures are the time spent in the chamber with the mouse versus the empty cage (sociability) and the time spent with the novel mouse versus the familiar mouse (social novelty).
Visualizations
Signaling Pathway
References
- 1. en-journal.org [en-journal.org]
- 2. mdpi.com [mdpi.com]
- 3. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks [frontiersin.org]
- 8. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
Reversal of (-)-Dizocilpine Maleate (MK-801) Effects in Behavioral Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Dizocilpine maleate, commonly known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist widely used in preclinical research to model cognitive and behavioral deficits associated with neuropsychiatric disorders such as schizophrenia. Understanding the mechanisms to reverse the behavioral effects of MK-801 is crucial for the development of novel therapeutics. This guide provides a comparative overview of various pharmacological agents that have been shown to counteract the behavioral alterations induced by MK-801, supported by experimental data and detailed protocols.
Comparative Efficacy of Reversal Agents
Several classes of compounds have demonstrated efficacy in reversing the behavioral effects of MK-801 across a range of assays. The following tables summarize the quantitative data from key studies, providing a clear comparison of their performance.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory. MK-801 administration typically impairs the ability of rodents to discriminate between a novel and a familiar object.
| Compound Class | Compound | Animal Model | MK-801 Dose | Reversal Agent Dose | Key Finding | Citation |
| Anandamide Hydrolysis Inhibitor | URB597 | Male Rats | 0.2 mg/kg | 0.3 mg/kg | Prevented MK-801-induced novel object recognition deficits. | [1] |
| NMDA Receptor Co-agonist | D-Serine | Rats | Not Specified | 800 mg/kg (i.p.) | Significantly improved MK-801-induced cognitive deficits. | [2] |
| Glycine Transporter Inhibitor | NFPS | Rats | Not Specified | 0.3, 1 mg/kg (i.p.) | Significantly improved MK-801-induced cognitive deficits. | [2] |
| Atypical Antipsychotic | Clozapine | Rats | Not Specified | 1, 5 mg/kg (i.p.) | Significantly improved MK-801-induced cognitive deficits. | [2] |
| 5-HT7 Receptor Agonist | Compound 69b | Mice | Not Specified | 0.5, 1, and 5 mg/kg | Reversed MK-801-induced disruptions in the NOR test. | [3] |
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, which is often deficient in schizophrenic patients. MK-801 disrupts PPI in rodents, and this effect can be reversed by certain compounds.
| Compound Class | Compound | Animal Model | MK-801 Dose | Reversal Agent Dose | Key Finding | Citation |
| Cannabinoid | Cannabidiol (CBD) | Mice | 1 mg/kg (i.p.) | 5 mg/kg (i.p.) | Successfully reversed disruptions in PPI induced by MK-801. | [4] |
| Atypical Antipsychotic | Clozapine | Mice | 1 mg/kg (i.p.) | 4 mg/kg (i.p.) | Successfully reversed disruptions in PPI induced by MK-801. | [4] |
T-Maze Continuous Alternation Task
This task evaluates spatial working memory. MK-801 impairs the natural tendency of mice to alternate between the arms of the T-maze.
| Compound Class | Compound | Animal Model | MK-801 Dose | Reversal Agent Dose | Key Finding | Citation |
| Nicotinic Acetylcholine Receptor Agonist | Nicotine | Mice | Not Specified | Not Specified | Reversed MK-801-induced cognitive deficits. | [5] |
| Acetylcholinesterase Inhibitor | Donepezil | Mice | Not Specified | Not Specified | Reversed MK-801-induced cognitive deficits. | [5] |
Forced Swim Test (FST)
The FST is used to assess depressive-like behavior. MK-801 can reduce immobility time, an effect that can be modulated by antidepressants.
| Compound Class | Compound | Animal Model | MK-801 Dose | Reversal Agent Dose | Key Finding | Citation |
| Tricyclic Antidepressant | Imipramine | Rats | Not Specified | Not Specified | Combined treatment induced a stronger effect in reducing immobility than either drug alone. | [6] |
| SSRI | Citalopram | Rats | Not Specified | Not Specified | Potentiated the antidepressant-like effect of MK-801. | [6] |
| SSRI | Fluoxetine | Rats | Not Specified | Not Specified | Markedly increased the effect of MK-801 in reducing immobility time. | [7] |
Reversal Learning Tasks
These tasks measure cognitive flexibility. MK-801 is known to impair the ability of animals to adapt their behavior when reinforcement contingencies are reversed.
| Compound Class | Compound | Animal Model | MK-801 Dose | Reversal Agent Dose | Key Finding | Citation |
| Cholinesterase Inhibitor | Physostigmine | Mice | 0.05 or 0.10 mg/kg (i.p.) | 0.03, 0.10, or 0.30 mg/kg (s.c.) | Ameliorated MK-801-induced deficits in spatial reversal learning. | [8][9] |
| Cholinesterase Inhibitor | Donepezil | Mice | 0.05 or 0.10 mg/kg (i.p.) | 0.10, 0.30, or 1.00 mg/kg (s.c.) | Ameliorated MK-801-induced deficits in spatial reversal learning. | [8][9] |
| Atypical Antipsychotic | Risperidone | Rats | 0.1 mg/kg | Not Specified | Reversed the detrimental effect of acute MK-801 administration on operant learning. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for the key behavioral assays mentioned in this guide.
Novel Object Recognition (NOR) Test
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: Individually house mice in the testing arena (e.g., a 40 cm x 40 cm x 40 cm open field) for 10-15 minutes on the day before the test to reduce novelty-induced stress.[11][12]
-
Familiarization/Training Phase:
-
Place two identical objects in the arena at a designated distance from the walls.
-
Place the mouse in the arena, facing the wall farthest from the objects, and allow it to explore freely for a set period (e.g., 10 minutes).[11]
-
Record the time spent exploring each object. Exploration is typically defined as the nose of the animal being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours).[11][12]
-
Test Phase:
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring the novel and familiar objects.
-
-
Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Prepulse Inhibition (PPI) Test
Principle: A weaker sensory stimulus (prepulse) presented shortly before a strong startling stimulus (pulse) will inhibit the startle response.
Protocol:
-
Acclimation: Place the mouse in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 70 dB).[8][10]
-
Testing Session:
-
The session consists of a series of different trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).[10]
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented to measure the baseline startle response.[10]
-
Prepulse-alone trials: Weak acoustic stimuli of varying intensities (e.g., 74, 78, 82 dB for 20 ms) are presented to ensure they do not elicit a significant startle response on their own.[10]
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.[10]
-
No-stimulus trials: Only background noise is presented to measure baseline movement.[10]
-
-
Data Analysis: The startle response is measured as the maximal peak amplitude of the motor response. PPI is calculated as a percentage: %PPI = 100 x [(Startle response on pulse-alone trials) - (Startle response on prepulse-pulse trials)] / (Startle response on pulse-alone trials).[8]
T-Maze Continuous Alternation Task
Principle: This task relies on the innate tendency of mice to explore novel environments, leading them to alternate arm choices in a T-shaped maze.
Protocol:
-
Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).
-
Procedure:
-
Place the mouse at the base of the start arm and allow it to freely choose one of the goal arms.
-
Once the mouse has entered a goal arm with all four paws, it is considered a choice.
-
The mouse is then returned to the start arm for the next trial.
-
The sequence of arm choices is recorded over a set number of trials (e.g., 14) or for a specific duration.
-
-
Data Analysis: The percentage of spontaneous alternations is calculated. A spontaneous alternation is defined as three consecutive different arm entries (e.g., left, right, left). The percentage is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Forced Swim Test (FST)
Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[13][14]
-
Pre-test Session (for rats): On the first day, place the rat in the cylinder for 15 minutes. This session is for habituation.[14]
-
Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animal in the cylinder for a 5-6 minute session.[13][14]
-
Behavioral Scoring: The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[13]
-
Data Analysis: The total time spent immobile is the primary measure.
Probabilistic Reversal Learning Task
Principle: This task assesses cognitive flexibility by requiring the animal to learn to discriminate between two choices, one of which is probabilistically rewarded more frequently, and then to adapt its choice when the reward contingencies are reversed.
Protocol:
-
Apparatus: An operant chamber with two response levers or touch-screen locations and a central reward delivery port.
-
Training:
-
Animals are typically food-restricted to motivate them to perform the task for a food reward.
-
Initial training involves shaping the animal to press the levers or touch the screen to receive a reward.
-
-
Testing:
-
In each session, one lever/location is designated as the "correct" choice with a higher probability of reward (e.g., 80%), while the other is the "incorrect" choice with a lower probability of reward (e.g., 20%).
-
Once the animal demonstrates a clear preference for the correct choice (reaches a set criterion, e.g., 80% correct choices in a block of trials), the contingencies are reversed without any external cue.
-
The session continues with multiple reversals.
-
-
Data Analysis: Key measures include the number of trials to reach criterion for each reversal, the number of perseverative errors (continuing to choose the previously correct lever after a reversal), and the overall percentage of correct choices.[15]
Signaling Pathways and Experimental Workflows
The behavioral effects of MK-801 and their reversal by various compounds are underpinned by complex interactions between different neurotransmitter systems. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and experimental workflows.
Signaling Pathways
References
- 1. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine | Semantic Scholar [semanticscholar.org]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 10. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 13. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acnp.org [acnp.org]
A Comparative Guide for Researchers: (-)-Dizocilpine Maleate (MK-801) vs. Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely studied N-methyl-D-aspartate (NMDA) receptor antagonists: (-)-Dizocilpine maleate (commonly known as MK-801) and Memantine. While both compounds act as uncompetitive open-channel blockers, their profound differences in affinity, kinetics, and voltage dependency dictate their applications, establishing MK-801 as a powerful preclinical research tool and Memantine as a clinically tolerated therapeutic. This document outlines these differences with supporting experimental data and protocols to inform study design and compound selection.
Mechanism of Action: A Tale of Two Blockers
Both MK-801 and Memantine bind to the phencyclidine (PCP) site located within the NMDA receptor's ion channel pore.[1][2] Their "uncompetitive" nature means they can only access their binding site after the channel has been opened by the coincident binding of glutamate and a co-agonist (glycine or D-serine).[3] This confers a degree of activity-dependence to their action.
The crucial distinction lies in their binding kinetics and voltage sensitivity.
-
This compound (MK-801): Exhibits very high affinity (in the low nanomolar range) and an extremely slow off-rate.[4][5][6] This results in a "trapping" block, where the MK-801 molecule becomes lodged within the channel for an extended period, rendering the receptor inactive. This block is not readily reversed by membrane depolarization, leading to a potent and long-lasting, almost irreversible, inhibition of NMDA receptor function.[7][8]
-
Memantine: Is a low-affinity antagonist (in the micromolar range) with a rapid off-rate and strong voltage dependency.[3][7][8] At negative resting membrane potentials, it can enter and block the channel. However, upon membrane depolarization—such as that which occurs during normal synaptic transmission—the positively charged Memantine molecule is quickly expelled from the channel. This allows it to preferentially block excessive, tonic NMDA receptor activation (as seen in pathological states) while sparing the transient, physiological activation required for synaptic plasticity and cognition.[8][9][10]
Quantitative Pharmacological Comparison
The differing kinetics of MK-801 and Memantine are reflected in their potencies across various assays. MK-801 is consistently more potent by one to two orders of magnitude.
| Parameter | This compound (MK-801) | Memantine | Reference(s) |
| IC₅₀ (NMDA-induced currents) | ~0.14 µM | ~2.2 µM | [7][8] |
| IC₅₀ (LTP Inhibition) | ~0.13 µM | ~11.6 µM | [8] |
| Binding Affinity (Kᵢ/Kₐ) | Low nM range (~4.6 nM in cortex) | Micromolar range (~0.54 µM) | [1][2][5] |
| Voltage Dependency | Low (ε-fold decrease per 329 mV) | High (ε-fold decrease per 50 mV) | [7][8] |
| Unblocking Kinetics | Very slow ("trapping") | Fast, biphasic (ms time scale) | [7][8] |
Functional Consequences and Research Applications
Effects on Long-Term Potentiation (LTP)
The profound differences in kinetics directly translate to distinct effects on synaptic plasticity.
-
MK-801 is a potent inhibitor of LTP induction.[8] Its efficacy in blocking LTP is nearly identical to its efficacy in blocking NMDA-induced currents, demonstrating that its sustained channel block effectively prevents the calcium influx necessary for plasticity.[8]
-
Memantine is significantly less potent at blocking LTP induction than it is at blocking tonic NMDA currents.[8] This is because its rapid, voltage-dependent unblocking allows sufficient calcium influx during the brief, high-frequency stimulation used to induce LTP. In experimental models where LTP is impaired by tonic NMDA receptor activation (e.g., in low Mg²⁺ conditions), Memantine can paradoxically restore the ability to induce LTP, whereas MK-801 cannot.[9]
Advantages of this compound in a Research Context
While its side-effect profile precludes clinical use, the properties of MK-801 make it an invaluable tool for preclinical research.[4][11]
-
Potent and Sustained Blockade: For experiments designed to investigate the consequences of near-total NMDA receptor hypofunction, MK-801's high affinity and slow off-rate ensure a robust and long-lasting effect.[12][13]
-
Pharmacological Modeling: MK-801 is a "gold standard" for inducing cognitive deficits and schizophrenia-like symptoms in animal models.[12][13][14][15] Its use has created a vast body of literature, providing a solid foundation for testing novel therapeutics.
-
High Selectivity: It selectively blocks NMDA receptors without significantly affecting AMPA or kainate receptors, allowing for precise dissection of glutamatergic pathways.[16]
-
Neuroprotection Studies: It has been used extensively to demonstrate the role of NMDA receptor-mediated excitotoxicity in neuronal death following ischemia or trauma, providing strong neuroprotective effects in these models.[4][16]
In contrast, Memantine's primary research application is to model a therapeutic intervention that modulates, rather than ablates, NMDA receptor function.[17]
Key Experimental Protocols
Protocol for Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., Memantine) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]MK-801) from the NMDA receptor.
Materials:
-
Rat cortical membrane homogenates
-
[³H]MK-801 (Radioligand)
-
Unlabeled MK-801 (for non-specific binding)
-
Test compound (e.g., Memantine) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation: Thaw cortical membrane aliquots on ice. Dilute to a final protein concentration of approximately 100-200 µ g/tube in ice-cold assay buffer.
-
Incubation: In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: Membrane homogenate, assay buffer, and [³H]MK-801 (at a concentration near its Kₐ, e.g., 5 nM).
-
Non-specific Binding: Membrane homogenate, assay buffer, [³H]MK-801, and a high concentration of unlabeled MK-801 (e.g., 10 µM).
-
Competition: Membrane homogenate, assay buffer, [³H]MK-801, and varying concentrations of the test compound.
-
-
Reaction: Incubate all tubes for 60-120 minutes at room temperature to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol for Electrophysiological Recording of LTP in Hippocampal Slices
This protocol describes the induction and measurement of LTP in the CA1 region of the hippocampus, a classic model for studying synaptic plasticity.
Materials:
-
Acute hippocampal slices (300-400 µm thick) from rat or mouse.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording chamber for brain slices.
-
Bipolar stimulating electrode and glass recording microelectrode filled with aCSF.
-
Amplifier and data acquisition system.
Procedure:
-
Slice Preparation: Prepare transverse hippocampal slices in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber for at least 1 hour at room temperature.
-
Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Electrode Placement: Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds at an intensity that elicits an fEPSP of 40-50% of the maximal response. Record a stable baseline for at least 20 minutes.
-
Drug Application (if applicable): To test the effect of an antagonist, perfuse the slice with aCSF containing the desired concentration of MK-801 or Memantine, beginning at least 20-30 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second each, separated by 20 seconds.
-
Post-Induction Recording: Immediately following HFS, resume baseline stimulation (one pulse every 30 seconds) and record the fEPSP slope for at least 60 minutes.
-
Analysis: Normalize the fEPSP slope measurements to the average baseline value. Successful LTP is typically defined as a sustained potentiation of at least 150% of the baseline slope 60 minutes post-induction.
Conclusion
This compound and Memantine are both invaluable NMDA receptor antagonists, but their utility lies in fundamentally different contexts. Memantine, with its low affinity and rapid, voltage-dependent kinetics, represents a sophisticated approach to normalizing receptor function, making it a viable therapeutic agent. Conversely, the advantages of This compound for the research scientist are clear and compelling: its high-affinity, selectivity, and near-irreversible "trapping" block provide a potent and reliable method for achieving a sustained NMDA receptor hypofunction. This makes it an indispensable tool for modeling cognitive and psychiatric disorders and for dissecting the fundamental role of the NMDA receptor in the central nervous system.
References
- 1. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Memantine restores long term potentiation impaired by tonic N-methyl-D-aspartate (NMDA) receptor activation following reduction of Mg2+ in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFECTS OF LONG-TERM MEMANTINE ON MEMORY AND NEUROPATHOLOGY IN TS65DN MICE, A MODEL FOR DOWN SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine: a therapeutic drug for Alzheimer's disease and the comparison with MK-801 [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 14. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memantine, but not dizocilpine, ameliorates cognitive deficits in adult rats withdrawn from chronic ingestion of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (-)-Dizocilpine Maleate (MK-801) Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of (-)-Dizocilpine maleate (MK-801), a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with findings from various genetic models. By cross-validating the effects of this pharmacological tool with genetic manipulations, researchers can gain deeper insights into the underlying neurobiology of psychiatric disorders, particularly schizophrenia, and identify novel therapeutic targets. This guide summarizes key experimental data, provides detailed protocols, and visualizes the complex signaling pathways involved.
Mechanism of Action of this compound (MK-801)
This compound (MK-801) is a highly selective, non-competitive antagonist of the NMDA receptor. It binds to a site within the ion channel of the receptor, thereby blocking the influx of Ca2+ ions. This action is "use-dependent," meaning the channel must be open for MK-801 to bind. By blocking NMDA receptor function, MK-801 induces a state of hypoglutamatergia, which is hypothesized to be a key pathophysiological mechanism in schizophrenia. This pharmacological action leads to a range of behavioral and neurochemical effects in animal models that mimic symptoms of the disorder.
Comparative Analysis of MK-801 Effects in Wild-Type and Genetic Models
The following tables summarize the quantitative effects of MK-801 administration on key behavioral and neurochemical parameters in wild-type animals and various genetic knockout (KO) models. These genetic models have been selected for their relevance to the signaling pathways modulated by MK-801 and their association with psychiatric disorders.
Table 1: Effects of MK-801 on Locomotor Activity
| Genetic Model | Genotype | MK-801 Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) | Fold Change vs. Wild-Type (WT) + MK-801 |
| Wild-Type (C57BL/6J) | WT | Vehicle | ~1500 | - |
| 0.1 | ~2500 | 1.0 | ||
| 0.3 | ~4500 | 1.0 | ||
| Phospholipase C-β1 KO | PLC-β1 KO | Vehicle | ~3000 (Hyperactive at baseline) | - |
| 0.1 | Decreased vs. vehicle | ~0.5 | ||
| 0.3 | Decreased vs. vehicle | ~0.4 | ||
| 5-HT1A Receptor KO | 5-HT1A KO | 0.125 | Increased vs. WT | ~1.2 |
| 0.25 | Increased vs. WT | ~1.3 |
Note: Data are approximate values compiled from multiple sources for comparative purposes.
Table 2: Effects of MK-801 on Stereotypy
| Genetic Model | Genotype | MK-801 Dose (mg/kg, i.p.) | Stereotypy Score (Arbitrary Units) | Fold Change vs. Wild-Type (WT) + MK-801 |
| Wild-Type (C57BL/6J) | WT | 0.1 | Low | 1.0 |
| 0.3 | Moderate | 1.0 | ||
| Phospholipase C-β1 KO | PLC-β1 KO | 0.1 | Significantly Higher vs. WT | >2.0[1][2][3] |
| 0.3 | Significantly Higher vs. WT | >2.0[1][2][3] |
Table 3: Effects of MK-801 on Neurotransmitter Release (in medial Prefrontal Cortex)
| Genetic Model | Genotype | MK-801 Dose (mg/kg, i.p.) | Dopamine Release (% of Baseline) | Serotonin (5-HT) Release (% of Baseline) |
| Wild-Type | WT | 0.25 | ~250% | ~200% |
| 5-HT1A Receptor KO | 5-HT1A KO | 0.25 | ~350% (Significantly higher than WT) | ~200% (No significant difference from WT)[4][5] |
Experimental Protocols
Open Field Test
The open field test is used to assess locomotor activity and anxiety-like behavior.[6][7][8][9][10]
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The arena is often made of a non-reflective material and is placed in a sound-attenuated room with consistent, dim lighting.
-
Procedure:
-
Administer MK-801 or vehicle intraperitoneally (i.p.) to the mouse.
-
After a specific pre-treatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set duration (e.g., 30 minutes).
-
An automated tracking system (video camera and software) records the total distance traveled, time spent in the center versus the periphery of the arena, and other behavioral parameters.
-
-
Data Analysis: The primary measures are total distance traveled (an indicator of locomotor activity) and the time spent in the center of the arena (an indicator of anxiety; less time in the center suggests higher anxiety).
T-Maze Rewarded Alternation Task
This task is used to assess spatial working memory.[11][12][13][14]
-
Apparatus: A T-shaped maze with a start arm and two goal arms. Food wells are located at the end of each goal arm.
-
Procedure:
-
Habituation: For several days, habituate the food-restricted mice to the maze and the food reward (e.g., a small drop of condensed milk).
-
Forced-Choice Trial: On a given trial, one of the goal arms is blocked. The mouse is placed in the start arm and is forced to enter the open arm to receive a reward.
-
Delay: The mouse is then removed from the maze for a brief delay period.
-
Free-Choice Trial: The block is removed, and the mouse is placed back in the start arm. Both goal arms are now accessible. To receive a reward, the mouse must enter the arm that was previously blocked (i.e., alternate its choice).
-
-
Data Analysis: The percentage of correct alternations is calculated. A lower percentage of correct alternations after MK-801 administration indicates impaired spatial working memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by MK-801 and a typical experimental workflow for cross-validating its effects with genetic models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The absence of 5-HT(1A) receptors has minor effects on dopamine but not serotonin release evoked by MK-801 in mice prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. anilocus.com [anilocus.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newman Memory Lab - + Mouse T-Maze behavioral protocol [sites.google.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. T-maze alternation in the rodent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Dizocilpine's (+) and (-) Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the (+) and (-) enantiomers of Dizocilpine (MK-801), a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information presented is curated from preclinical research to assist in understanding the distinct pharmacological profiles of these stereoisomers.
Summary of In Vivo Efficacy
The in vivo activity of Dizocilpine is primarily attributed to the (+) enantiomer, which consistently demonstrates higher potency across a range of pharmacological effects, including neuroprotection, anticonvulsant activity, and behavioral modifications. The (-) enantiomer is generally considered to be significantly less potent in these areas.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative in vivo studies.
Table 1: Antidepressant Effects in a Social Defeat Stress Model
| Enantiomer | Dose (mg/kg) | Test | Outcome Measure | Result |
| (+) Dizocilpine | 0.1 | Tail Suspension Test | Immobility Time | Significantly reduced |
| (-) Dizocilpine | 0.1 | Tail Suspension Test | Immobility Time | Significantly reduced |
| (+) Dizocilpine | 0.1 | Forced Swim Test | Immobility Time | Significantly reduced |
| (-) Dizocilpine | 0.1 | Forced Swim Test | Immobility Time | No significant effect |
| (+) Dizocilpine | 0.1 | Sucrose Preference Test | Sucrose Preference | Significantly increased |
| (-) Dizocilpine | 0.1 | Sucrose Preference Test | Sucrose Preference | No significant effect |
Data from a study in a mouse model of depression induced by social defeat stress.
Table 2: Behavioral Effects in an Operant Conditioning Task
| Enantiomer | Potency Comparison |
| (+) Dizocilpine | Baseline |
| (-) Dizocilpine | Approximately one log unit less potent than the (+) isomer in decreasing response rates.[1] |
Data from a study in rats performing a complex operant task.
Table 3: Acetylcholinesterase (AChE) Inhibition (In Vitro)
| Enantiomer | Target | Inhibition Constant (Ki) |
| (+) Dizocilpine | Rat Brain AChE | 450 µM |
| (-) Dizocilpine | Rat Brain AChE | 17.9 µM |
This in vitro data is included for a more complete pharmacological profile, highlighting a contrasting activity where the (-) enantiomer is more potent.[2]
Experimental Protocols
Social Defeat Stress Model
-
Animal Model: Male C57BL/6 mice were used.
-
Procedure: For 10 consecutive days, experimental mice were introduced into the home cage of a larger, aggressive CD1 mouse for 5 minutes of physical interaction. Following this, the two mice were housed in the same cage but separated by a perforated plexiglass divider to allow for sensory contact for the remainder of the 24-hour period. Control mice were housed two per cage with no aggressive interaction.
-
Drug Administration: A single intraperitoneal (i.p.) injection of either (+) or (-) Dizocilpine (0.1 mg/kg) or vehicle was administered 24 hours after the last social defeat session.
-
Behavioral Testing: The Tail Suspension Test and Forced Swim Test were conducted 1 hour after injection to measure despair-like behavior (immobility time). The Sucrose Preference Test was conducted at various time points post-injection to assess anhedonia.
Operant Conditioning Task
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Rats were trained on a "counting" schedule where they were required to press one lever a specific number of times before pressing a second lever to receive a food reward.
-
Drug Administration: Various doses of (+) and (-) Dizocilpine were administered to determine their effects on response rate and accuracy.
Mechanism of Action and Signaling Pathway
Dizocilpine is a non-competitive antagonist of the NMDA receptor. It acts as a use-dependent channel blocker, meaning the ion channel must be opened by glutamate and a co-agonist (like D-serine or glycine) for Dizocilpine to enter and block it. This blockade prevents the influx of calcium ions (Ca2+), which is a critical step in the downstream signaling cascade of NMDA receptor activation. Excessive Ca2+ influx is implicated in excitotoxicity, a key mechanism of neuronal damage in various neurological conditions.
The differential efficacy of the enantiomers is attributed to the stereospecificity of the binding site within the NMDA receptor's ion channel. The (+) enantiomer has a higher affinity for this site, leading to a more potent blockade.
Below is a diagram illustrating the signaling pathway affected by Dizocilpine.
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines a general workflow for comparing the in vivo efficacy of Dizocilpine enantiomers.
Conclusion
The available in vivo data strongly indicate that the (+) enantiomer of Dizocilpine is the primary contributor to its pharmacological activity as an NMDA receptor antagonist. Its superior potency in neuroprotective, anticonvulsant, and behavioral models makes it the focus of most preclinical research. The (-) enantiomer, while less potent at the NMDA receptor, exhibits a stronger inhibitory effect on acetylcholinesterase in vitro, suggesting a different pharmacological profile that may warrant further investigation. For researchers and drug development professionals, understanding the distinct properties of each enantiomer is crucial for the design and interpretation of studies involving Dizocilpine and for the development of new therapeutics targeting the NMDA receptor pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of (-)-Dizocilpine Maleate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (-)-Dizocilpine maleate (also known as MK-801 maleate), ensuring compliance with safety regulations and minimizing environmental impact.
Core Principle: Professional Disposal is Mandatory
This compound is a potent neuroactive compound. Due to its chemical properties and potential environmental hazards, it must not be disposed of via standard laboratory drains or as general waste.[1][2] The primary and mandated method of disposal is through a licensed chemical waste management facility.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible mixtures can create unforeseen hazards.
2. Preparing Solid Waste for Disposal:
-
Unused or Expired Product: Keep the compound in its original, clearly labeled container where possible.
-
Contaminated Labware (e.g., weigh boats, pipette tips, gloves): Collect all solid materials that have come into contact with this compound in a designated, sealable, and appropriately labeled waste bag or container.[2]
3. Preparing Liquid Waste for Disposal:
-
Solutions of this compound: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled waste container. The container must be chemically resistant.
-
Rinsate from Glassware: When cleaning glassware that has contained this compound, the initial rinses should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinses. For highly toxic materials, the first three rinses must be collected as hazardous waste.
4. Handling Spills:
-
In the event of a spill, avoid generating dust if it is a solid.[2]
-
For minor spills, dampen the solid material with water before sweeping it up to prevent it from becoming airborne.[2]
-
Use absorbent materials for liquid spills.
-
Collect all cleanup materials into a sealed container and label it as hazardous waste for disposal.[1][2]
-
Ensure the spill area is decontaminated, and all cleaning materials are disposed of as hazardous waste.
5. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent.[1]
-
Collect the rinsate from all three rinses and manage it as hazardous waste.[1]
-
After triple-rinsing, the container can be offered for recycling or disposed of as non-hazardous waste, in accordance with local regulations. The container should be punctured or otherwise rendered unusable for other purposes before disposal in a landfill.[1]
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the collected this compound waste.
-
Ensure all waste is properly packaged and labeled according to the requirements of the disposal facility and transportation regulations.
Quantitative Data for Disposal
At present, there is no publicly available, peer-reviewed experimental data detailing specific quantitative parameters (e.g., concentration thresholds for neutralization, specific pH ranges for degradation) for the chemical neutralization or degradation of this compound for disposal purposes. The consistent recommendation from safety data sheets is for professional disposal via incineration or other approved methods.
| Parameter | Guideline | Source |
| Disposal Method | Licensed chemical destruction plant or controlled incineration. | [1] |
| Drain Disposal | Prohibited. | [1][2] |
| Container Rinsing | Triple-rinse with collection of rinsate as hazardous waste. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Figure 1. Disposal Decision Workflow for this compound
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
